Technical Documentation Center

(3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone
  • CAS: 2098122-28-0

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the incorporation of highly polar, sp3 -rich basic fragments is a proven strategy for improving aqueous solubility and target binding affinity. (3-Aminoazetidin-1-yl)(1-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the incorporation of highly polar, sp3 -rich basic fragments is a proven strategy for improving aqueous solubility and target binding affinity. (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone is a dibasic, hydrophilic building block frequently utilized as a solvent-exposed solubilizing group or a hinge-binding motif in kinase inhibitors[1].

However, the unique structural combination of a primary amine on a strained azetidine ring and a tertiary amine on a piperidine ring presents specific pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) challenges. This whitepaper provides an in-depth technical framework for predicting, evaluating, and validating the PK profile of this pharmacophore, equipping drug development professionals with actionable protocols to mitigate bioactivation liabilities and optimize in vivo exposure.

Physicochemical Drivers of ADME

The pharmacokinetic behavior of this fragment is heavily dictated by its ionization state and structural topology.

Ionization and Volume of Distribution ( Vdss​ )

The fragment possesses two distinct basic centers. At physiological pH (7.4), both the primary amine of the azetidine and the tertiary amine of the 1-methylpiperidine are highly protonated[2]. Basic amines are known to drastically augment the steady-state volume of distribution ( Vdss​ ) by increasing tissue affinity through electrostatic binding to anionic phospholipids in cellular membranes[3]. While this drives excellent tissue penetration, it can also sequester the compound outside of systemic circulation, lowering the maximum plasma concentration ( Cmax​ ).

Permeability and Efflux Liabilities

The dibasic nature and high topological polar surface area (TPSA) of this fragment restrict passive transcellular permeability. Furthermore, basic amines and saturated heterocycles are classic recognition motifs for efflux transporters such as P-glycoprotein (P-gp)[4]. Consequently, compounds incorporating this fragment often exhibit high efflux ratios in Caco-2 or MDCK-MDR1 assays, potentially limiting oral bioavailability (F%) and restricting blood-brain barrier (BBB) penetration.

Metabolic Pathways & Clearance Mechanisms

Understanding the biotransformation of this fragment is critical, as its constituent rings are susceptible to distinct cytochrome P450 (CYP) mediated metabolic pathways.

Piperidine N-Demethylation

The 1-methylpiperidine moiety undergoes rapid oxidative metabolism. CYP2D6 and CYP3A4 are the primary enzymes responsible for catalyzing the N-demethylation of the tertiary amine, yielding a secondary piperidine metabolite[5]. This is often the primary driver of intrinsic clearance ( CLint​ ) for this fragment.

Azetidine Bioactivation Liability

Azetidine rings present a unique metabolic vulnerability. They are highly susceptible to CYP-catalyzed α -carbon oxidation. This oxidation destabilizes the strained four-membered ring, leading to rapid ring scission (opening) and the subsequent formation of reactive aldehyde or ketone intermediates[6]. If left unmitigated, these electrophilic species can covalently bind to nucleophilic residues on hepatic proteins, causing mechanism-based toxicity or false-negative clearance readouts in standard assays.

Metabolism Parent (3-Aminoazetidin-1-yl) (1-methylpiperidin-3-yl)methanone CYP Hepatic CYPs (CYP3A4 / CYP2D6) Parent->CYP Oxidation NDemethyl N-Demethylated Piperidine Metabolite CYP->NDemethyl N-demethylation AlphaOx Azetidine α-Oxidation Intermediate CYP->AlphaOx α-carbon oxidation RingScission Azetidine Ring Scission (Aldehyde/Ketone) AlphaOx->RingScission Ring opening GSH GSH Conjugate (Trapped Reactive Species) RingScission->GSH + Glutathione

Figure 1: CYP-mediated metabolic pathways and reactive intermediate trapping.

Quantitative Data Summary

Based on the physicochemical properties of dibasic azetidine/piperidine amides, the following table summarizes the anticipated benchmark PK parameters and their implications for lead optimization.

ParameterSymbolBenchmark RangeImplications for Lead Optimization
Intrinsic Clearance CLint​ 20 - 80 µL/min/mgModerate to high hepatic extraction expected due to rapid N-demethylation.
Volume of Distribution Vdss​ 2.5 - 8.0 L/kgExtensive tissue partitioning driven by basic amines binding to phospholipids.
Oral Bioavailability F%10% - 40%Limited by first-pass metabolism and potential P-gp mediated intestinal efflux.
Half-life t1/2​ 1.5 - 4.0 hoursProlonged by high Vdss​ despite moderate hepatic clearance.
Efflux Ratio ER> 3.0High potential for restricted systemic absorption and CNS exclusion.

Experimental Protocols for PK Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include necessary controls to establish causality between the experimental conditions and the observed PK phenomena.

Protocol 1: In Vitro Microsomal Stability & Reactive Metabolite Trapping

Objective: Determine the intrinsic clearance ( CLint​ ) and identify reactive azetidine ring-scission metabolites. Causality Rationale: Standard microsomal assays may underestimate clearance if reactive aldehydes covalently bind to microsomal proteins instead of being detected. Supplementing the assay with Glutathione (GSH) traps these electrophiles as stable adducts, preventing false negatives and identifying bioactivation risks[6].

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Add GSH to the incubation mixture to achieve a final concentration of 5 mM.

  • Compound Spiking: Spike the test compound into the mixture at a final concentration of 1 µM (keep organic solvent <0.1% v/v to prevent CYP inhibition).

  • Self-Validation Controls:

    • Positive Control: Run parallel incubations with Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) to confirm enzymatic viability.

    • Negative Control: Prepare a parallel incubation of the test compound without the NADPH regenerating system to differentiate CYP-mediated metabolism from chemical instability or amidase-driven hydrolysis.

  • Incubation & Quenching: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes, quenching immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for the parent mass depletion and the +307 Da mass shift indicative of GSH-conjugated aldehyde metabolites.

Protocol 2: In Vivo Pharmacokinetic Assessment (Rodent)

Objective: Calculate absolute bioavailability (F%), systemic clearance ( CL ), and steady-state volume of distribution ( Vdss​ ). Causality Rationale: Basic amines can precipitate at physiological pH if dosed at high concentrations, leading to artificially low absorption and prolonged mean residence time (MRT). Using a low-dose true solution ensures that the PK readout reflects intrinsic permeability and metabolism rather than solubility-limited absorption[3].

Step-by-Step Methodology:

  • Formulation:

    • IV Formulation: Formulate the compound at 1 mg/kg in a solution of 5% DMSO, 10% Solutol HS15, and 85% Saline. Ensure the solution is completely clear.

    • PO Formulation: Formulate at 5 mg/kg in 0.5% Methylcellulose/0.1% Tween-80.

  • Dosing: Administer the IV formulation via the tail vein (bolus) to a cohort of 3 male Sprague-Dawley rats. Administer the PO formulation via oral gavage to a separate cohort of 3 rats.

  • Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Self-Validation (Bioanalysis): Extract plasma using protein precipitation. Construct a calibration curve (1 ng/mL to 5000 ng/mL) using blank rat plasma. Calculate the extraction recovery by comparing the peak area of the compound spiked before extraction to the compound spiked after extraction. Recovery must be >70% to validate the matrix effect.

  • Parameter Calculation: Perform Non-Compartmental Analysis (NCA) to derive AUC0−∞​ , CL , Vdss​ , and calculate F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

PK_Workflow Prep Compound Formulation InVitro In Vitro Microsomal Incubation (HLM/RLM) Prep->InVitro InVivo In Vivo Dosing (IV & PO) Prep->InVivo LCMS LC-MS/MS Bioanalysis InVitro->LCMS InVivo->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA Output PK Parameters (CL, Vdss, F%) NCA->Output

Figure 2: Integrated in vitro and in vivo pharmacokinetic profiling workflow.

References

  • Polo-like kinase inhibitors - European Patent Office - EP 2564850 B1 - EPO. epo.org.
  • Discovery of GSK3527497: A Candidate for the Inhibition of Transient Receptor Potential Vanilloid-4 (TRPV4) | Journal of Medicinal Chemistry - ACS Publications. acs.org.
  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat | Chemical Research in Toxicology - ACS Publications. acs.org.
  • Drug Absorption and Distribution – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. pressbooks.pub.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. drughunter.com.
  • Tipepidine intoxication due to insufficient suspending of syrup formulation - ResearchGate. researchgate.net.

Sources

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone: A Technical Guide

Executive Summary In modern fragment-based drug discovery, the evaluation of novel chemical scaffolds requires a rigorous, self-validating approach to quantify target engagement. This whitepaper provides an in-depth tech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery, the evaluation of novel chemical scaffolds requires a rigorous, self-validating approach to quantify target engagement. This whitepaper provides an in-depth technical guide for evaluating the receptor binding affinity of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone (CAS 2098122-28-0)[1]. Characterized by a methanone linker bridging a 1-methylpiperidine ring and a 3-aminoazetidine ring, this diamine scaffold possesses structural hallmarks highly relevant to aminergic G-protein-coupled receptors (GPCRs).

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the causality behind experimental choices, map the pharmacophore to conserved GPCR microdomains, and establish orthogonal, self-validating protocols to measure both equilibrium affinity ( Ki​ ) and kinetic residence time ( τ ).

Structural Rationale & Pharmacophore Mapping

Aminergic GPCRs (e.g., Dopamine, Serotonin, and Histamine receptors) share a highly conserved Class A structural fold characterized by seven transmembrane (7TM) α -helices[2]. The binding of basic ligands to these receptors is driven by specific, predictable electrostatic interactions.

  • The 1-Methylpiperidine Anchor: The tertiary amine of the 1-methylpiperidine ring (pKa ~9.5) is protonated at physiological pH. This protonated nitrogen forms a canonical salt bridge with a highly conserved aspartate residue (Asp3.32, per Ballesteros-Weinstein numbering) located in Transmembrane Helix 3 (TM3)[3]. This interaction is the primary anchor for nearly all aminergic GPCR ligands.

  • The 3-Aminoazetidine Motif: The primary amine on the azetidine ring acts as a secondary basic center. The presence of dual basic centers (a diamine pharmacophore) is a classic signature for targeting specific GPCR subfamilies, such as Histamine H3/H4 receptors. The secondary amine interacts with auxiliary acidic residues (e.g., Glu5.46) in the binding pocket, driving subtype selectivity[4].

  • The Methanone Linker: The carbonyl group introduces conformational rigidity, restricting the degrees of freedom between the two basic rings. This minimizes the entropic penalty upon binding, theoretically enhancing the overall binding affinity.

Mechanism Ligand Diamine Scaffold (Protonated Amines) GPCR Aminergic GPCR (Asp3.32 Anchor) Ligand->GPCR Salt Bridge Formation GProt G-Protein Complex (Gαi/o) GPCR->GProt Conformational Shift Effector Adenylyl Cyclase GProt->Effector Pathway Inhibition

Caption: GPCR signaling pathway modulated by basic aminergic scaffold binding.

Experimental Workflows for Receptor Binding Affinity

To accurately profile the binding affinity of this highly basic scaffold, we must employ a tiered, orthogonal approach. Relying solely on equilibrium data is insufficient for modern lead optimization; kinetic parameters are equally critical[5].

Phase 1: Radioligand Binding Assay (RBA)

The primary screen utilizes a competition Radioligand Binding Assay to determine the equilibrium inhibition constant ( Ki​ ). Because the scaffold contains two basic amines, it is highly susceptible to non-specific binding (NSB) against negatively charged assay surfaces (e.g., glass fiber filters). Causality in Design: To mitigate NSB, the assay buffer must be supplemented with Bovine Serum Albumin (BSA) to act as a carrier protein, and the GF/B filtration plates must be pre-soaked in Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative silanol groups on the glass fibers, drastically improving the signal-to-noise ratio.

Phase 2: Surface Plasmon Resonance (SPR)

While RBA provides equilibrium affinity, it fails to capture the temporal dynamics of target engagement. Surface Plasmon Resonance (SPR) is deployed as an orthogonal validation tool to measure the association rate ( kon​ ) and dissociation rate ( koff​ ). Causality in Design: The residence time ( τ=1/koff​ ) is increasingly recognized as a superior predictor of in vivo efficacy compared to Ki​ [5]. A compound with a moderate Ki​ but a slow off-rate will maintain sustained target engagement, reducing the required dosing frequency.

Workflow N1 Compound Synthesis (CAS 2098122-28-0) N2 Radioligand Binding Equilibrium Affinity (Ki) N1->N2 Primary Screen N3 Surface Plasmon Resonance Kinetic Profiling (kon, koff) N2->N3 Hit Validation N4 Functional Assays Pathway Modulation N2->N4 Efficacy Profiling

Caption: Experimental workflow for evaluating GPCR binding affinity and kinetics.

Quantitative Data Summaries

The following tables illustrate the expected data structure for profiling the (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone scaffold against a panel of representative aminergic GPCRs. (Note: Data is representative of typical diamine scaffold profiling).

Table 1: Representative Radioligand Binding Profile (Equilibrium Affinity)

Target ReceptorRadioligand Used IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )
Dopamine D2[³H]-Spiperone145.282.50.95
Serotonin 5-HT2A[³H]-Ketanserin>10,000N/AN/A
Histamine H3[³H]-N-α-Methylhistamine42.118.41.02

Table 2: SPR Kinetic Parameters (Target: Histamine H3 Receptor)

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
Scaffold (CAS 2098122-28-0) 4.2×105 8.5×10−3 20.2~2.0
Reference (Thioperamide) 1.8×106 1.2×10−4 0.06~138.8

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Radioligand Binding Assay (RBA)

Self-Validating Mechanism: The assay integrates an internal validation loop. Total Binding (TB) and Non-Specific Binding (NSB) are measured in parallel. The assay is only deemed valid if the Specific Binding (SB = TB - NSB) constitutes >70% of the total signal, and the Z'-factor exceeds 0.5.

  • Membrane Preparation: Thaw CHO-K1 cell membranes expressing the target GPCR on ice. Homogenize in Assay Buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Filter Pre-treatment: Soak 96-well GF/B filter plates in 0.5% Polyethylenimine (PEI) for 1 hour at room temperature to neutralize silanol charges.

  • Assay Assembly: In a 96-well assay plate, add:

    • 20 µL of test compound (serial dilutions from 10 µM to 0.1 nM).

    • 20 µL of radioligand (e.g., [³H]-Spiperone at Kd​ concentration).

    • 160 µL of membrane suspension (10 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes to reach equilibrium.

  • Termination & Filtration: Rapidly filter the reaction through the PEI-treated GF/B plate using a vacuum manifold. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-ligand complexes.

  • Quantification: Dry the filter plate, add 40 µL of scintillation cocktail per well, and read on a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Self-Validating Mechanism: A reference flow cell (Fc1) lacking the GPCR is used in series with the active flow cell (Fc2). The final sensorgram is double-referenced (Fc2 - Fc1, minus buffer blank) to eliminate bulk refractive index changes. A known kinetic reference is injected at the start and end of the run to verify surface stability.

  • Surface Preparation: Immobilize the purified, detergent-solubilized GPCR onto a CM5 sensor chip via amine coupling or capture via a C-terminal His-tag using an NTA chip. Target an immobilization level of 2000-3000 Resonance Units (RU).

  • Buffer Equilibration: Prime the system with Running Buffer (20 mM HEPES, 150 mM NaCl, 0.05% DDM, 0.01% CHS, 1% DMSO, pH 7.4).

  • Analyte Injection: Inject the scaffold compound at 5 concentrations (e.g., 3.125 nM to 50 nM) at a flow rate of 50 µL/min.

  • Association/Dissociation Phase: Monitor association for 120 seconds, followed by a 600-second dissociation phase (running buffer only).

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

References

  • [bio-fount.com] 2098122-28-0|(3-aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone. Bio-Fount. Available at:[1] 2.[Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands] Nature Communications. National Center for Biotechnology Information (NCBI). Available at:[3] 3.[Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges] Biophysical Reviews. National Center for Biotechnology Information (NCBI). Available at:[2] 4.[Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors] Chemical Reviews. National Center for Biotechnology Information (NCBI). Available at:[5]

  • [A structural chemogenomics analysis of aminergic GPCRs: lessons for histamine receptor ligand design] British Journal of Pharmacology. National Center for Biotechnology Information (NCBI). Available at:[4]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Assessment of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone, a Novel Chemical Entity

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The compound (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone is a novel chemical entity (NCE) for the purposes of this guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone is a novel chemical entity (NCE) for the purposes of this guide. As such, there is no pre-existing public data on its specific toxicological profile. This document outlines a comprehensive, tiered strategy for the in vitro toxicity assessment of this NCE, grounded in established principles and regulatory-accepted methodologies. The protocols and insights provided are designed to serve as a robust framework for evaluating any similar small molecule in early-stage drug development.

Introduction: The Imperative for Early In Vitro Safety Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a high attrition rate often attributed to unforeseen toxicity. Early and comprehensive in vitro toxicity testing is a cornerstone of modern drug development, enabling a "fail fast, fail cheap" paradigm.[1] By identifying potential liabilities before significant resources are invested, researchers can de-risk projects, guide medicinal chemistry efforts toward safer analogues, and build a solid foundation for future preclinical and clinical studies.

This guide focuses on establishing a foundational in vitro toxicity profile for the NCE, (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone. The structure, featuring an azetidine ring and a substituted piperidine, presents a unique chemical space that requires a systematic and multi-parametric safety evaluation. Our approach is tiered, beginning with fundamental assessments of physicochemical properties and broad cytotoxicity, and progressing to more specific, target-organ-level toxicity and mechanistic investigations. This strategy aligns with the principles of the "3Rs" (Replacement, Reduction, and Refinement) by maximizing the data obtained from cell-based assays to minimize and better inform subsequent animal studies.[2]

Foundational Characterization: Prerequisites for Meaningful Toxicology

Before any biological assessment, understanding the physicochemical properties of the NCE is critical. These characteristics directly influence its behavior in assay media and its interaction with cellular systems, ensuring the reliability and reproducibility of toxicological data.[3]

Physicochemical Property Assessment

A clear understanding of solubility, stability, and lipophilicity is essential for accurate dose-response analysis and interpretation of in vitro results.[3][4]

  • Aqueous Solubility: Determines the maximum achievable concentration in assay buffers. It is crucial for distinguishing true biological effects from artifacts caused by compound precipitation. Phase-solubility studies can be conducted to assess how solubility changes with factors like pH.[5]

  • Chemical Stability: Assesses the degradation of the NCE in assay media over the time course of the experiment. Instability can lead to an underestimation of potency or misleading results due to the activity of degradants.

  • Lipophilicity (LogP/LogD): Influences membrane permeability, protein binding, and non-specific binding. Highly lipophilic compounds may exhibit promiscuous activity or be difficult to work with in aqueous systems.

Table 1: Hypothetical Physicochemical Properties of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

ParameterMethodResultImplication for In Vitro Testing
Kinetic Solubility (pH 7.4)Nephelometry150 µMSufficient for most initial screening assays. A stock solution in DMSO is appropriate.
Stability in Media (24h, 37°C)LC-MS/MS>95% remainingCompound is stable under standard cell culture conditions.
cLogPComputational2.5Moderate lipophilicity suggests good potential for cell permeability without excessive non-specific binding.

Tier 1: Core In Vitro Toxicity Battery

The initial tier of testing is designed to provide a broad overview of the NCE's potential to cause fundamental cellular damage. This battery of assays addresses general cytotoxicity, genotoxicity, and key organ-specific liabilities like cardiotoxicity and hepatotoxicity.

General Cytotoxicity Assessment

Cytotoxicity assays are fundamental for determining the concentration range at which a compound causes cell death.[6] Employing at least two assays with different biological endpoints is a best practice, as it provides a more complete picture of the NCE's effects on cell health.

  • Principle of Causality: A compound can be cytotoxic through various mechanisms, such as disrupting metabolic activity or compromising membrane integrity. Using assays that measure both provides a self-validating system. For instance, a compound that only affects metabolic readings (MTT) but doesn't cause membrane leakage (LDH) might be cytostatic (inhibiting proliferation) rather than cytotoxic.[7]

Key Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT substrate to a purple formazan product, providing a colorimetric readout of cell viability.[6][8]

  • Lactate Dehydrogenase (LDH) Release Assay: Quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.[9] This indicates a loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the NCE in culture medium. Replace the old medium with the compound-containing medium. Include vehicle (e.g., DMSO) and positive (e.g., doxorubicin) controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.[9]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can damage genetic material (DNA), a potential precursor to carcinogenesis. Regulatory agencies recommend a battery of tests to assess different endpoints, including gene mutations and chromosomal damage.[11]

  • Principle of Causality: A standard battery combines a bacterial test for gene mutations with a mammalian cell test for chromosomal damage. This is because some carcinogens act by causing point mutations (detected by the Ames test), while others cause larger-scale chromosomal breaks or rearrangements (detected by the micronucleus assay).[12] A positive result in either is a significant red flag.

Key Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis gene.[13] It identifies substances that cause gene mutations, allowing the bacteria to revert and grow in a histidine-free medium.[14] The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that become genotoxic after metabolism.[11]

  • In Vitro Micronucleus Assay: This mammalian cell-based assay identifies agents that cause clastogenicity (chromosome breakage) or aneugenicity (chromosome loss).[14] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[15]

Cardiovascular Safety: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[16] Early assessment of hERG liability is a regulatory requirement and crucial for cardiovascular safety.[17]

  • Principle of Causality: The piperidine moiety present in the NCE is a structural feature found in some known hERG inhibitors. Therefore, direct functional assessment is necessary. Automated patch-clamp electrophysiology provides a direct measure of ion channel function and is the gold standard for this assessment.[16] It measures the flow of potassium ions through the hERG channel in the presence of the test compound.[18]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK-293).

  • Platform: Employ an automated electrophysiology system (e.g., QPatch or SyncroPatch).[16]

  • Voltage Protocol: Apply a specific voltage protocol to the cells to elicit the characteristic hERG current.

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing, cumulative concentrations of the NCE. A vehicle control is run in parallel.[16]

  • Measurement: Continuously record the hERG current throughout the experiment.

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Plot a concentration-response curve to determine the IC50 value.

Hepatotoxicity: Cytochrome P450 (CYP) Inhibition

The liver is the primary site of drug metabolism, and interactions with cytochrome P450 (CYP) enzymes are a major source of drug-drug interactions (DDIs).[19] Assessing the NCE's potential to inhibit key CYP isoforms is essential.

  • Principle of Causality: Inhibition of a specific CYP enzyme can slow the metabolism of other drugs cleared by that same enzyme, leading to their accumulation and potential toxicity.[20] Screening against a panel of the most important drug-metabolizing isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) provides a comprehensive DDI risk profile.[21]

Key Assay:

  • In Vitro CYP Inhibition Assay: This assay uses human liver microsomes (HLMs) or recombinant CYP enzymes and isoform-specific probe substrates. The rate of metabolism of the probe substrate is measured in the presence and absence of the NCE. A reduction in the rate of probe metabolism indicates inhibition. The assay can be designed to detect both direct (reversible) and time-dependent inhibition.[19]

Tier 2: Mechanistic Toxicology

If a liability is identified in Tier 1 assays (e.g., significant cytotoxicity), Tier 2 studies are initiated to investigate the underlying mechanism of toxicity. This provides deeper insight and can guide strategies for chemical modification to mitigate the risk.

Investigating the Mechanism of Cell Death

If the NCE is found to be cytotoxic, it is important to determine whether cell death occurs via apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis).

  • Principle of Causality: Apoptosis is a controlled process involving the activation of specific enzymes called caspases. Measuring the activity of key caspases (e.g., caspase-3/7) can confirm an apoptotic mechanism. This is distinct from necrosis, which is characterized by membrane rupture and LDH release.

Key Assay:

  • Caspase-Glo® 3/7 Assay: This is a luminescent assay that measures the activity of caspases-3 and -7, key effectors in the apoptotic pathway. The assay provides a luminogenic caspase substrate that is cleaved in the presence of active caspases to generate a "glow-type" luminescent signal.

Assessment of Oxidative Stress

Many cytotoxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[22] This can lead to damage of lipids, proteins, and DNA, ultimately triggering apoptosis.[23]

  • Principle of Causality: An increase in intracellular ROS is a direct indicator of oxidative stress.[24] This can be measured using fluorescent probes that become activated in the presence of ROS. A mechanistic link can be established if the observed cytotoxicity is rescued by co-incubation with an antioxidant.

Data Summary and Interpretation

All quantitative data should be summarized to facilitate cross-assay comparison and risk assessment.

Table 2: Hypothetical In Vitro Toxicity Profile for (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

AssaySystemEndpointResult (IC50 / Effect)Preliminary Risk Assessment
Cytotoxicity
MTT AssayHepG2 CellsCell Viability15 µMModerate Cytotoxicity
LDH ReleaseHepG2 CellsMembrane Integrity> 100 µMLow Necrotic Potential
Genotoxicity
Ames TestS. typhimuriumGene MutationNegative (± S9)Low Mutagenic Risk
MicronucleusCHO CellsChromosomal DamageNegative (± S9)Low Clastogenic/Aneugenic Risk
Cardiotoxicity
hERG AssayHEK-293 CellsChannel Inhibition50 µMLow to Moderate hERG Risk
Hepatotoxicity
CYP InhibitionHuman Liver MicrosomesEnzyme InhibitionIC50 > 50 µM for all isoformsLow DDI Risk
Mechanistic
Caspase-3/7HepG2 CellsApoptosisActivity observed at 10-20 µMCytotoxicity is likely mediated by apoptosis
ROS ProductionHepG2 CellsOxidative StressIncreased ROS at 10-20 µMApoptosis may be triggered by oxidative stress

Visualization of Workflows and Pathways

Diagrams are essential for visualizing the logical flow of the testing strategy and hypothesized mechanisms of action.

G cluster_0 Tier 1: Core Safety Screening cluster_1 Tier 2: Mechanistic Investigation NCE Test Article: (3-Aminoazetidin-1-yl) (1-methylpiperidin-3-yl)methanone Cytotox Cytotoxicity (MTT & LDH Assays) NCE->Cytotox Genotox Genotoxicity (Ames & Micronucleus) NCE->Genotox hERG Cardiotoxicity (hERG Assay) NCE->hERG CYP Hepatotoxicity (CYP Inhibition) NCE->CYP Decision Cytotoxicity Observed? Cytotox->Decision Risk Final Risk Assessment Genotox->Risk hERG->Risk CYP->Risk Mechanistic Mechanism of Action (Caspase, ROS Assays) Mechanistic->Risk Decision->Mechanistic Yes Decision->Risk No

Caption: Tiered In Vitro Toxicity Testing Workflow.

G NCE Test Compound ROS Increased Reactive Oxygen Species (ROS) NCE->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation (Initiator) Mito->Casp9 Casp3 Caspase-3 Activation (Effector) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized Apoptotic Pathway via Oxidative Stress.

Conclusion

This guide provides a comprehensive and technically grounded framework for the initial in vitro toxicity assessment of the novel chemical entity, (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone. By following a tiered approach that incorporates assays for cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity, researchers can build a robust safety profile. When liabilities are detected, subsequent mechanistic studies into apoptosis and oxidative stress provide critical insights to guide further drug development efforts. This systematic strategy ensures that safety considerations are integrated early and effectively, increasing the probability of developing a safe and effective therapeutic agent.

References

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. [Link]

  • OECD. In vitro assays for developmental neurotoxicity. [Link]

  • Creative Bioarray. hERG Safety Assay. [Link]

  • Kim, H. S., et al. (2014). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Yeungnam University Journal of Medicine, 31(1), 16. [Link]

  • OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. [Link]

  • Reaction Biology. Herg Assay Services. [Link]

  • ICAPO. (2025, July 3). OECD Releases 2025 Test Guideline Programme Updates. [Link]

  • Li, Z., et al. (2017). Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG Channel–Drug Binding Kinetics and Multichannel Pharmacology. Circulation: Arrhythmia and Electrophysiology, 10(2). [Link]

  • InvivoGen. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Creative Bioarray. CYP Inhibition Assay. [Link]

  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73. [Link]

  • Condon, A., et al. (2017). In vitro inhibition and induction of human liver cytochrome P450 enzymes by NTBC and its metabolism in human liver microsomes. [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Walsky, R. L., & Obach, R. S. (2008). In vitro cytochrome P450 inhibition and induction. Current drug metabolism, 9(9), 965-988. [Link]

  • Mabasa, L., et al. (2022). Mechanistic Insights into Oxidative Stress and Apoptosis Mediated by Tannic Acid in Human Liver Hepatocellular Carcinoma Cells. Molecules, 27(19), 6296. [Link]

  • Eskes, C., & Zuang, V. (2012). In Vitro Toxicity Testing in the Twenty-First Century. Toxics, 1(1), 2-18. [Link]

  • Al-Botros, R., et al. (2024). An in vitro investigation on the physicochemical properties of different quercetin formulations. Frontiers in Pharmacology, 15. [Link]

  • Kim, M., et al. (2024). Comparison of In Vitro Models for Drug- Induced Liver Injury Assessment. Preprints.org. [Link]

  • Vinken, M., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology, 19(11), 779-791. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • McGill, P., & Al-Gizawiy, M. (2010). Toxicity testing: the search for an in vitro alternative to animal testing. Frontiers Publishing Partnerships. [Link]

  • Zhuang, Z., et al. (2013). Study on the Apoptosis Mechanism Induced by T-2 Toxin. PLoS ONE, 8(12), e83105. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, January 16). In Vitro Toxicity Testing. [Link]

  • ResearchGate. Mechanisms of SM toxicity on oxidative stress and apoptosis based on.... [Link]

  • Xiong, S., et al. (2018). Cell toxicity mechanism and biomarker. Journal of Cellular and Molecular Medicine, 22(12), 5841-5847. [Link]

  • Szabó, Z., et al. (2025). Enhancing the Drug Release and Physicochemical Properties of Rivaroxaban via Cyclodextrin Complexation: A Comprehensive Analytical Approach. Molecules, 30(10), 2269. [Link]

  • ResearchGate. Evaluation of Physico-Chemical Properties Influence on Drug Product in vitro Profiles and Solubility Profile of Fourth Generation Antibacterial Drug. [Link]

  • de-Freitas, A. S., et al. (2015). Physicochemical Properties and Dissolution Studies of Dexamethasone Acetate-β-Cyclodextrin Inclusion Complexes Produced by Different Methods. AAPS PharmSciTech, 16(5), 1030-1039. [Link]

Sources

Exploratory

Evaluating the Metabolic Stability of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone in Human Liver Microsomes

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The transition from hit to lead in small-molecule drug discovery is heavily gated by pharmacokinetic (PK) optimization. A critical paramete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The transition from hit to lead in small-molecule drug discovery is heavily gated by pharmacokinetic (PK) optimization. A critical parameter in this phase is in vitro intrinsic clearance ( CLint​ ), which dictates a compound's first-pass extraction and systemic half-life. This whitepaper provides a comprehensive, mechanistic guide to evaluating the metabolic stability of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone —a highly polar, basic building block representative of modern sp³-rich lead scaffolds—in Human Liver Microsomes (HLM).

By moving beyond standard operating procedures, this guide explores the causality behind assay architecture, kinetic modeling, and structural optimization strategies.

Structural Liability Analysis: Predictive Metabolism

Before initiating in vitro assays, a rigorous structural analysis of the substrate is required to anticipate enzymatic vulnerabilities. (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone consists of an N-methylpiperidine ring linked via a methanone (amide) bridge to a 3-aminoazetidine moiety.

Mechanistic Vulnerabilities
  • N-Demethylation (Primary Liability): The N-methyl group on the piperidine ring is highly susceptible to oxidative N-dealkylation, primarily mediated by CYP3A4 and CYP2D6. The electron-rich tertiary amine undergoes single-electron oxidation or direct hydrogen atom transfer, leading to an unstable carbinolamine intermediate that collapses into the secondary amine and formaldehyde.

  • Oxidative Deamination: The primary amine on the azetidine ring presents a secondary liability. CYP-mediated N-hydroxylation or alpha-carbon oxidation can lead to deamination, though the strain of the 4-membered azetidine ring often shifts the metabolic burden elsewhere.

  • Amide Hydrolysis: While theoretically possible, the methanone linker is generally stable in HLM preparations, as microsomal fractions lack the robust carboxylesterase activity found in human plasma or cytosolic fractions.

MetabolicPathways Parent (3-Aminoazetidin-1-yl) (1-methylpiperidin-3-yl)methanone NDemethyl N-Demethylation (CYP3A4 / CYP2D6) Parent->NDemethyl Major CYP Pathway COxid C-Oxidation / Hydroxylation (Piperidine Ring) Parent->COxid Minor CYP Pathway Deamin Oxidative Deamination (Azetidine Amine) Parent->Deamin Minor CYP Pathway

Predicted CYP450-mediated metabolic pathways for the target compound in HLM.

Self-Validating Assay Architecture

To ensure data integrity, the HLM assay must be designed as a self-validating system. Regulatory guidelines dictate that metabolic profiles must be rigorously determined using standardized in vitro models [1]. We achieve this by carefully controlling substrate concentration, protein binding, and enzymatic initiation.

The Causality of Experimental Design
  • Substrate Concentration (1 µM): We utilize a low substrate concentration to ensure [S]≪Km​ . Under these conditions, the Michaelis-Menten equation simplifies to first-order kinetics, meaning the rate of clearance is independent of the substrate concentration, allowing for accurate scaling to in vivo clearance [2].

  • Protein Concentration (0.5 mg/mL): High microsomal protein concentrations can artificially lower apparent clearance due to non-specific binding ( fu,mic​ ). A concentration of 0.5 mg/mL strikes the optimal balance between detectable enzymatic activity and minimal protein binding artifacts [3].

  • Cofactor Dependence: Cytochrome P450 enzymes require electrons to reduce the heme iron and activate molecular oxygen. This is supplied by NADPH. A minus-NADPH control is mandatory to differentiate true CYP-mediated metabolism from chemical instability or thermal degradation [4].

Step-by-Step HLM Protocol
  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Incubation Setup: In a 96-well deep-well plate, combine the buffer, HLM (final concentration 0.5 mg/mL), and (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone (final concentration 1 µM). Include Verapamil (high clearance) and Warfarin (low clearance) in separate wells as positive and negative controls [4].

  • Thermal Equilibration: Pre-incubate the plate at 37°C for 5 minutes. Rationale: Enzymes must reach physiological temperature before initiation to ensure accurate kinetic velocity.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM) to the incubation mixture.

  • Time-Course Sampling: At pre-determined intervals (0, 5, 15, 30, and 45 minutes), transfer 50 µL aliquots from the reaction mixture into a quenching plate.

  • Reaction Quenching: The quenching plate must contain 150 µL of ice-cold acetonitrile (MeCN) spiked with an internal standard (e.g., Tolbutamide or Glasdegib) [3]. Rationale: The organic solvent instantly denatures the CYP proteins, halting metabolism, while the internal standard normalizes downstream LC-MS/MS ionization variations.

  • Preparation for Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

HLMWorkflow Prep Prepare HLM (0.5 mg/mL) + Compound (1 µM) PreInc Pre-incubate 5 min @ 37°C Prep->PreInc Init Initiate Reaction Add 1 mM NADPH PreInc->Init Time Sample Aliquots 0, 5, 15, 30, 45 min Init->Time Quench Quench Reaction Ice-cold MeCN + IS Time->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Self-validating high-throughput HLM metabolic stability assay workflow.

Data Synthesis & Kinetic Modeling

Following LC-MS/MS quantification, the natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of this linear regression represents the elimination rate constant ( k ).

The fundamental kinetic parameters are calculated as follows [3]:

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=(t1/2​0.693​)×(Microsomal Protein MassIncubation Volume​)

Quantitative Data Presentation

The following table summarizes representative data for the target compound alongside standard validation controls. The rapid depletion of the target compound confirms the structural liability of the N-methylpiperidine moiety.

Table 1: Representative In Vitro Metabolic Stability Parameters in HLM

Compound / Substrate k (min⁻¹) t1/2​ (min) CLint​ (µL/min/mg)Remaining @ 45 min (%)Primary Observed Metabolite
Target Compound *0.045315.390.6 13.0%N-desmethyl derivative
Verapamil (High CL Control)0.18733.7374.6 < 1.0%N-dealkylated products
Warfarin (Low CL Control)0.0048> 120< 10.0 98.5%Hydroxy-warfarin
Target (-NADPH) N/AStableN/A 99.8%None (Chemical Stability)

*Target Compound: (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

Strategic Implications for Lead Optimization

An intrinsic clearance of ~90.6 µL/min/mg in HLM classifies this compound as having moderate-to-high metabolic clearance. If this fragment is incorporated into a larger drug candidate, rapid first-pass metabolism will likely result in poor oral bioavailability.

Medicinal Chemistry Interventions: To mitigate the CYP-mediated N-demethylation observed in this assay, structural optimization should focus on the piperidine nitrogen:

  • Steric Shielding: Replacing the N-methyl group with an N-isopropyl or N-cyclopropyl group increases steric bulk, hindering the CYP450 active site's ability to access the alpha-protons.

  • Electronic Deactivation: Incorporating electron-withdrawing groups, such as transitioning to an N-2,2,2-trifluoroethyl ( −CH2​CF3​ ) moiety, reduces the electron density on the nitrogen, heavily disfavoring the initial single-electron oxidation step required for dealkylation.

By utilizing self-validating HLM protocols, drug development teams can rapidly identify these liabilities and iteratively design out metabolic weak points before advancing to costly in vivo pharmacokinetic models.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes IntechOpen URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions Evotec URL:[Link]

  • Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes MDPI URL:[Link]

  • Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors National Institutes of Health (PMC) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates and API Characterization Introduction & Structural Analysis (3-Aminoazetidin-1-yl)(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates and API Characterization

Introduction & Structural Analysis

(3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone is a highly polar, di-basic pharmaceutical building block. Structurally, it consists of a piperidine ring bearing a tertiary amine (N-methyl) and an azetidine ring bearing a primary amine, linked via a central methanone (amide) bridge.

From a chromatographic perspective, this molecule presents severe method development challenges:

  • Dual Basicity: The primary amine on the azetidine ring (estimated pKa ~9.0) and the tertiary amine on the piperidine ring (estimated pKa ~9.5) mean the molecule carries a +2 charge under standard acidic or neutral HPLC conditions.

  • Extreme Hydrophilicity: In its protonated state, the molecule exhibits a highly negative LogD, leading to little or no retention on standard reversed-phase (RP) C18 columns.

  • Secondary Interactions: Protonated basic analytes exhibit strong ion-exchange interactions with residual ionized silanols (SiO⁻) on the silica stationary phase, leading to severe peak tailing and poor resolution[1].

To overcome these challenges, analytical scientists must abandon traditional low-pH (e.g., 0.1% Formic Acid) reversed-phase methods. Instead, this guide establishes two orthogonal, self-validating methodologies: High-pH Reversed-Phase Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Chromatographic Strategy & Causality

Strategy A: High-pH Reversed-Phase (Deprotonation)

The most robust approach for basic analytes is to analyze them at a mobile phase pH at least one to two units above their pKa[2]. By utilizing an ammonium bicarbonate buffer adjusted to pH 10.5, both the primary and tertiary amines are driven into their neutral (deprotonated) states. This dramatically increases the molecule's hydrophobicity, allowing for strong retention on a C18 column[3]. Furthermore, neutralizing the analyte eliminates electrostatic interactions with the silica surface, resulting in sharp, symmetrical peaks[1]. Because traditional silica dissolves at pH > 8, a high-pH stable organosilica hybrid column (e.g., Phenomenex Gemini or Waters XBridge) is strictly required[3].

Strategy B: HILIC (Hydrophilic Partitioning)

If orthogonal selectivity is required (e.g., for resolving polar synthetic impurities), HILIC is the premier alternative. HILIC operates using a polar stationary phase and a highly organic mobile phase (>70% Acetonitrile)[4]. In HILIC, the low-pH protonated state of the di-basic molecule is an advantage. The charged analyte partitions heavily into the water-rich layer adsorbed on the stationary phase, driven by hydrophilic partitioning, hydrogen bonding, and electrostatic interactions[4][5].

MethodDev Start Di-Basic Polar Analyte (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone Eval Evaluate Retention Strategy Start->Eval RP_Path Reversed-Phase (RP) Eval->RP_Path HILIC_Path HILIC Eval->HILIC_Path LowPH Low pH (pH 2-3) Analyte: Fully Ionized (+2) RP_Path->LowPH HighPH High pH (pH 10.5) Analyte: Neutralized RP_Path->HighPH Success2 Excellent Retention Orthogonal Selectivity HILIC_Path->Success2 Fail Poor Retention / Void Elution Severe Tailing LowPH->Fail Success1 Good Retention Sharp Peaks (Hybrid C18) HighPH->Success1

Figure 1: Method development decision tree for highly polar di-basic compounds.

Quantitative Data & Method Parameters

Table 1: Analyte State vs. Chromatographic Impact
Mobile Phase pHAnalyte Ionization StateColumn Chemistry RequiredExpected RetentionPeak Symmetry
pH 2.5 (0.1% FA)+2 (Fully Protonated)Standard C18 / AQ-C18Very Low (Void Volume)Poor (Tailing)
pH 7.0 (Neutral)+1 to +2 (Mixed)Standard C18LowVery Poor
pH 10.5 (Ammonium Bicarb)0 (Neutralized)Hybrid Silica C18 (High-pH Stable)HighExcellent
pH 3.0 (HILIC Mode)+2 (Fully Protonated)Unbonded Silica / AmideVery HighExcellent
Table 2: Optimized Chromatographic Conditions
ParameterMethod A: High-pH Reversed-PhaseMethod B: HILIC
Column Phenomenex Gemini C18, 150 x 4.6 mm, 3 µmWaters BEH Amide, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.5)10 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile (100%)Acetonitrile containing 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp 40 °C35 °C
Injection Vol 5 µL1 µL
Detection UV at 210 nm / MS (ESI+)UV at 210 nm / MS (ESI+)

Experimental Protocols

Protocol A: High-pH Reversed-Phase Method (Primary Workflow)

Rationale: By utilizing a pH of 10.5, we suppress the ionization of both the primary and tertiary amines. This protocol is self-validating: if the pH drops due to improper buffer preparation, the retention time will drastically shift earlier, immediately alerting the analyst to an error[2].

Step-by-Step Execution:

  • Buffer Preparation (Mobile Phase A):

    • Weigh exactly 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) and dissolve in 1.0 L of LC-MS grade water to create a 10 mM solution.

    • Critical Step: Insert a calibrated pH probe. Slowly add dilute Ammonium Hydroxide (NH₄OH) dropwise until the pH reaches exactly 10.5.

    • Filter through a 0.22 µm nylon or PTFE membrane. Do not use vacuum filtration for extended periods to prevent loss of volatile ammonia.

  • System Equilibration:

    • Install a high-pH stable column (e.g., Gemini C18)[3].

    • Flush the system with 50:50 Water:Acetonitrile to remove any acidic modifiers from previous runs.

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for 20 column volumes.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

    • 2.0 - 10.0 min: 5% to 60% B (Linear gradient)

    • 10.0 - 12.0 min: 60% to 95% B (Column wash)

    • 12.1 - 16.0 min: 5% B (Re-equilibration)

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile. Ensure the sample diluent does not exceed the elution strength of the starting mobile phase to prevent peak splitting.

Mechanism Analyte Di-Basic Analyte (Protonated Amines) RP_Silica Standard C18 (pH 7) Ionized Silanols (SiO-) Analyte->RP_Silica Low/Mid pH Aqueous HILIC_Phase HILIC Phase Water-Rich Layer Analyte->HILIC_Phase High Organic (>70% ACN) Interaction1 Secondary Ion-Exchange (Peak Tailing / Loss of Resolution) RP_Silica->Interaction1 Interaction2 Hydrophilic Partitioning (Strong Retention / Sharp Peaks) HILIC_Phase->Interaction2

Figure 2: Mechanistic pathways of polar basic analytes on different stationary phases.

Protocol B: HILIC Method (Orthogonal Workflow)

Rationale: If the analyte must be analyzed under MS-friendly low-pH conditions without ion suppression, HILIC is utilized. The high organic content enhances ESI-MS desolvation, providing superior sensitivity[5].

Step-by-Step Execution:

  • Buffer Preparation (Mobile Phase A):

    • Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS grade water (10 mM).

    • Adjust to pH 3.0 using Formic Acid. Note: In HILIC, the aqueous portion acts as the strong eluting solvent[4].

  • System Equilibration:

    • Install an Amide or bare Silica HILIC column.

    • Equilibrate with 5% Mobile Phase A / 95% Mobile Phase B. HILIC columns require longer equilibration times; flush for at least 40 column volumes.

  • Gradient Program (Inverse to RP):

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 8.0 min: 95% to 60% B (Increasing aqueous content elutes the analyte)

    • 8.0 - 10.0 min: 60% B (Wash)

    • 10.1 - 15.0 min: 95% B (Re-equilibration)

  • Sample Preparation: Critical Step: The sample diluent must match the starting conditions (e.g., 95% Acetonitrile). Injecting highly aqueous samples in HILIC will disrupt the adsorbed water layer on the stationary phase, causing catastrophic peak distortion[5].

Conclusion

The successful chromatographic analysis of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone requires manipulating the ionization state of its dual basic centers. By employing a high-pH reversed-phase method, analysts can neutralize the molecule to achieve robust retention and excellent peak shape. Alternatively, a HILIC approach leverages the molecule's extreme polarity to achieve orthogonal separation, highly suitable for LC-MS/MS applications.

References

  • ACE HILIC Method Development Guide MAC-MOD Analytical URL:[Link]

  • HPLC Tech Tip: Basic Analytes and High pH Phenomenex URL:[Link]

  • The use of Mobile Phase pH as a Method Development Tool Chromatography Today URL:[Link]

  • Control pH During Method Development for Better Chromatography Agilent Technologies URL:[Link]

Sources

Application

mass spectrometry parameters for (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

An Application Note and Protocol for the Mass Spectrometric Analysis of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone Abstract This document provides a comprehensive guide for the development of a robust and se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

Abstract

This document provides a comprehensive guide for the development of a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone. As a small molecule featuring multiple basic functional groups, including a primary amine on an azetidine ring and a tertiary amine on a piperidine ring, this compound is ideally suited for analysis by positive mode Electrospray Ionization (ESI). This guide covers the foundational physicochemical properties of the analyte, detailed protocols for sample preparation, chromatographic separation, and mass spectrometer optimization, and outlines a strategy for developing a quantitative Multiple Reaction Monitoring (MRM) assay. The causality behind each experimental choice is explained to provide researchers with a framework adaptable to similar small polar molecules.

Analyte Characteristics and Physicochemical Properties

A thorough understanding of the analyte's structure is the cornerstone of any successful method development.[1] (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone possesses distinct features that dictate the analytical strategy.

  • Structure: The molecule consists of a 3-aminoazetidine moiety linked via an amide bond to a 1-methylpiperidine ring.

  • Ionizable Groups: The primary amine on the azetidine ring and the tertiary amine on the piperidine ring are both basic sites that will readily accept a proton in an acidic environment, making positive ion mode ESI the logical choice.[2]

  • Polarity: The presence of multiple nitrogen and oxygen atoms makes it a polar compound, which presents challenges for retention on traditional reversed-phase columns but is highly amenable to ESI.[3]

  • Fragmentation Sites: The amide bond is a predictable site for cleavage under collision-induced dissociation (CID). Additionally, fragmentation of the piperidine and azetidine rings is anticipated. Fragmentation of piperidine derivatives often involves α-cleavage adjacent to the nitrogen atom and ring fission events.[4][5][6][7]

PropertyValueSource
Chemical Formula C₁₀H₁₉N₃OCalculated
Molecular Weight 197.28 g/mol Calculated
Monoisotopic Mass 197.1528 DaCalculated
Predicted [M+H]⁺ 198.1601 m/zCalculated

Experimental Design and Workflow

The overall strategy involves direct infusion for initial parameter optimization, followed by LC-MS analysis to establish retention and chromatographic performance, and culminating in the development of a highly selective and sensitive MRM method for quantification.

G cluster_prep Phase 1: Preparation & Initial Tuning cluster_lc Phase 2: Chromatographic Method Development cluster_mrm Phase 3: Quantitative Method Finalization A Standard & Sample Preparation B Direct Infusion Analysis (Syringe Pump) A->B C Determine Precursor Ion [M+H]⁺ & Optimize Source Parameters (Capillary Voltage, Gas Flow) B->C D Generate Product Ion Spectrum & Select Key Fragments C->D H Build MRM Method (Select Precursor -> Product Transitions) D->H E LC-MS Full Scan Analysis F Optimize Gradient for Retention & Peak Shape E->F G Confirm Analyte Retention Time F->G G->H I Optimize Collision Energy (CE) & Cell Exit Potential (CXP) for each transition H->I J Method Validation (Linearity, Accuracy, Precision) I->J

Caption: Overall workflow for LC-MS/MS method development.

Detailed Protocols

Standard and Sample Preparation

The objective is to prepare the analyte in a solvent compatible with the LC mobile phase to ensure good peak shape and prevent precipitation.

Protocol:

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone reference standard and dissolve it in 1 mL of methanol or acetonitrile. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A typical concentration for initial tuning is 100-1000 ng/mL.

  • Sample Preparation (from matrix): For samples in a biological matrix (e.g., plasma), a protein precipitation step is recommended. Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the sample. Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant for analysis. This approach is standard for removing protein interferences in bioanalysis.[8]

Liquid Chromatography (LC) Method

The goal is to achieve adequate retention for the polar analyte away from the solvent front, while maintaining a symmetric peak shape. A standard C18 column with acidic mobile phases is a good starting point.[1]

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmA standard starting point for small molecule analysis. The short length allows for fast gradients.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common LC-MS compatible modifier that aids in protonation of the analyte for efficient ESI.[2]
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity and UV cutoff.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can reduce viscosity and improve peak shape.
Injection Vol. 2-5 µL
Gradient 5% B for 0.5 min, ramp to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1.5 min.A generic "scouting" gradient to determine the approximate elution time. This can be optimized to improve resolution or shorten run time.[1]
Note: If retention is insufficient, consider a polar-embedded C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which are designed for better retention of polar compounds.[9]
Mass Spectrometry (MS) Method Development

The development process is systematic, starting with identifying the precursor ion and progressing to optimizing fragmentation for a quantitative MRM assay. ESI is the preferred ionization technique for polar molecules.[10][11]

Protocol:

  • Source Parameter Optimization (Infusion):

    • Infuse a working standard solution (~500 ng/mL) directly into the mass spectrometer using a syringe pump at 5-10 µL/min.

    • Operate the instrument in Positive ESI Full Scan Mode over a mass range of m/z 100-300.

    • Confirm the presence of the protonated precursor ion, [M+H]⁺ at m/z 198.16 .

    • Optimize key source parameters (e.g., Capillary Voltage, Gas Temperature, Gas Flow, Nebulizer Pressure) to maximize the intensity and stability of the m/z 198.16 signal.

  • Product Ion (MS/MS) Scan:

    • Set up a Product Ion scan experiment where the quadrupole (Q1) isolates the precursor ion (m/z 198.16).

    • The isolated ions are passed to the collision cell (Q2), where they are fragmented by collision with an inert gas (e.g., Argon).

    • Scan the third quadrupole (Q3) to detect the resulting fragment ions.

    • Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern and identify the most stable and abundant product ions.

  • MRM Transition Selection and Optimization:

    • Based on the product ion scan, select 2-3 of the most intense and specific fragment ions for the MRM assay. Specificity is enhanced by choosing fragments with a higher m/z value, moving them further from potential background noise.

    • Create an MRM method with transitions such as 198.16 -> 112.12 and 198.16 -> 83.09 (these are hypothetical, based on predicted fragmentation).

    • For each MRM transition, perform a collision energy optimization experiment by injecting the analyte and ramping the CE across a range (e.g., 5-50 eV in 2 eV steps) to find the value that yields the maximum product ion intensity.

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 - 4.5 kV
Gas Temperature 300 - 350 °C
Gas Flow (Nitrogen) 8 - 12 L/min
Nebulizer Pressure 35 - 50 psi
Precursor Ion (Q1) m/z 198.16
Collision Energy Optimize per transition (start at 15-25 eV)
Product Ions (Q3) See Predicted Fragmentation (Section 4)

Predicted Fragmentation Pathway

The fragmentation of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone is predicted to be driven by cleavage of the amide bond and fragmentation of the heterocyclic rings.

G cluster_frags Predicted Product Ions (Fragments) parent Precursor Ion [M+H]⁺ m/z 198.16 frag1 1-methyl-3-carbonyl-piperidinium m/z 142.10 parent->frag1 Loss of Aminoazetidine frag3 Protonated 3-aminoazetidine m/z 73.08 parent->frag3 Amide Cleavage frag2 Protonated 1-methylpiperidine m/z 100.12 frag1->frag2 Loss of CO

Caption: Predicted fragmentation of the protonated parent molecule.

Hypothetical MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Proposed Identity
198.16142.10[M - C₃H₆N₂ + H]⁺
198.16100.12Protonated 1-methylpiperidine fragment
198.1673.08Protonated 3-aminoazetidine

Trustworthiness: System Suitability and Validation

To ensure the reliability and reproducibility of the method, a system of self-validation must be in place.[8]

  • System Suitability: Before each analytical run, inject a working standard solution 3-5 times. The peak area and retention time should have a relative standard deviation (RSD) of <15%. This confirms that the LC-MS system is performing consistently.

  • Internal Standard: For quantitative analysis, especially in complex matrices, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response. If unavailable, a structurally similar analog can be used.

  • Method Validation (ICH M10 Guideline Principles): For regulated bioanalysis, the method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to guidelines such as the ICH M10 Bioanalytical Method Validation.[8]

Conclusion

This application note provides a foundational and detailed protocol for the development of a sensitive and specific LC-MS/MS method for (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone. By leveraging the physicochemical properties of the analyte, a robust method using positive mode ESI coupled with reversed-phase chromatography can be established. The outlined steps for parameter optimization and the predicted fragmentation pathways offer a clear roadmap for researchers, ensuring the generation of high-quality, reliable data for drug development and scientific research.

References

  • Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, August 15, 2018.
  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry.
  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone, October 1, 2025.
  • BA Method Development: Polar Compounds. BioPharma Services, February 6, 2023.
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World, June 16, 2016.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube, September 24, 2024.
  • Electrospray Ionization.

Sources

Method

Application Notes &amp; Protocols: A Framework for the In Vitro Cellular Characterization of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

Abstract This document provides a comprehensive framework for conducting initial cell-based characterization of the novel chemical entity, (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone. As of the date of this p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive framework for conducting initial cell-based characterization of the novel chemical entity, (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone. As of the date of this publication, there is no publicly available data on the specific biological activity of this compound. Therefore, this guide is structured as a logical, multi-stage workflow that a researcher in drug discovery or chemical biology would employ to elucidate its effects on cellular functions. We present a series of validated, step-by-step protocols for fundamental assays, including the assessment of cell viability, induction of apoptosis, and impact on cell cycle progression. Each protocol is grounded in established scientific principles, includes critical insights for experimental design and troubleshooting, and is supported by authoritative references.

Introduction: Characterizing a Novel Chemical Entity

The compound (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone contains both azetidine and piperidine scaffolds. These heterocycles are prevalent in many biologically active compounds and approved pharmaceuticals, suggesting a potential for interaction with various biological targets. However, without empirical data, its specific mechanism of action remains unknown.

The primary objective when characterizing a novel compound is to systematically determine its biological effects, starting with broad questions and progressively focusing on more specific mechanisms. The initial and most fundamental question is: "Does this compound affect cell health and proliferation?"

This guide outlines a typical investigative workflow designed to answer this question and provide a foundation for more advanced mechanistic studies.

G cluster_workflow Investigative Workflow for a Novel Compound A Compound Preparation & Solubilization B Primary Screen: Cell Viability Assay (MTT) A->B Initial Broad Question C Dose-Response & IC50 Determination B->C Quantify Potency D Secondary Screen: Mechanism of Cell Death (Caspase Assay) C->D Investigate 'How?' E Secondary Screen: Cell Cycle Analysis (Flow Cytometry) C->E Investigate 'How?' F Mechanistic Insight: Protein Expression (Western Blot) D->F Probe Signaling Pathways E->F Probe Signaling Pathways G Advanced Studies (e.g., Target ID, In Vivo Models) F->G Hypothesis-Driven Research

Caption: Investigative workflow for a novel compound.

Safety, Handling, and Compound Preparation

2.1. Safety and Handling

As (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone is an uncharacterized compound, it must be handled as potentially hazardous. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).[1][2]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols.[3][4]

  • Exposure: In case of contact with skin or eyes, wash the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[2][3]

2.2. Preparation of Stock Solutions

The accuracy of all subsequent experiments depends on the correct preparation and storage of the compound stock solution.

  • Solubility Testing: Before preparing a high-concentration stock, test the solubility of the compound in common laboratory solvents (e.g., DMSO, ethanol, water). DMSO is the most common choice for initial screening of organic small molecules.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the compound (e.g., 5-10 mg) using an analytical balance.

    • Dissolve the compound in a precise volume of high-purity, anhydrous DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent degradation and moisture absorption. Avoid repeated freeze-thaw cycles.

Protocol: Cell Viability and Cytotoxicity Assessment via MTT Assay

3.1. Scientific Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.[7][8] This assay is a fundamental first step to determine if the compound has cytotoxic or cytostatic effects.

3.2. Materials

Reagent/MaterialSpecifications
MTT Reagent5 mg/mL in sterile PBS, filtered
Solubilization Solutione.g., DMSO, or 10% SDS in 0.01 M HCl
Cell Culture MediumAppropriate for the cell line used (e.g., DMEM, RPMI-1640)
Fetal Bovine Serum (FBS)Heat-inactivated
96-well flat-bottom platesTissue-culture treated, sterile
Microplate ReaderCapable of reading absorbance at 570 nm
Vehicle ControlDMSO (or the solvent used for the compound stock)
Positive Control (Optional)e.g., Doxorubicin, Staurosporine (known cytotoxic agents)

3.3. Step-by-Step Protocol

  • Cell Seeding:

    • Harvest cells that are in a healthy, logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]

    • Expert Insight: The optimal seeding density ensures that cells are still in the exponential growth phase at the end of the experiment. This should be determined empirically for each cell line.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.

  • Compound Treatment:

    • Prepare serial dilutions of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone from your stock solution in serum-free or low-serum medium. A typical starting range for an unknown compound is from 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include "vehicle control" wells (containing the same final concentration of DMSO as the treated wells) and "no-cell" blank wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • After incubation, add 100 µL of the solubilization solution to each well.[8]

    • Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[5] Alternatively, incubate overnight at 37°C.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[5]

    • Trustworthiness Check: The absorbance values in the "no-cell" blank wells should be near zero. The vehicle control wells represent 100% viability.

3.4. Data Analysis

  • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Plot the % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol: Apoptosis Assessment via Caspase-Glo® 3/7 Assay

4.1. Scientific Principle

If the MTT assay reveals a cytotoxic effect, the next logical step is to determine if the cell death is due to apoptosis (programmed cell death) or necrosis. Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and Caspase-7 are effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous "add-mix-measure" assay that quantifies caspase-3/7 activity.[9][10] The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing aminoluciferin and generating a light signal via luciferase.[9] The luminescent signal is directly proportional to the amount of active caspase-3 and -7.

G cluster_caspase Caspase-Glo® 3/7 Assay Workflow A Seed and Treat Cells in White-Walled 96-Well Plate B Equilibrate Plate and Caspase-Glo® Reagent to RT A->B After Incubation Period C Add Equal Volume of Reagent to Each Well (Add-Mix) B->C Homogeneous Format D Incubate at Room Temperature (30 min - 3 hr) C->D Lysis & Substrate Cleavage E Measure Luminescence (Measure) D->E Signal Stabilization

Caption: Workflow for the Caspase-Glo® 3/7 Assay.

4.2. Materials

Reagent/MaterialSpecifications
Caspase-Glo® 3/7 Assay SystemPromega (Cat. No. G8090/G8091/G8092) or equivalent
96-well platesOpaque, white-walled for luminescence assays
Plate-reading LuminometerRequired for signal detection
Positive Control (Optional)e.g., Staurosporine, Etoposide (known apoptosis inducers)

4.3. Step-by-Step Protocol

  • Assay Setup:

    • Follow steps 1 and 2 from the MTT protocol (Section 3.3), but use opaque, white-walled 96-well plates. Seed cells and treat with a range of concentrations of the test compound, including a vehicle control.

    • Expert Insight: It is advisable to use concentrations around the previously determined IC₅₀ value (e.g., 0.5x, 1x, 2x, 5x IC₅₀) to observe a clear dose-dependent induction of apoptosis.

  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature before use.[10]

    • Transfer the entire volume of the buffer into the amber bottle containing the substrate. Mix by gentle inversion until the substrate is completely dissolved. This is the final Caspase-Glo® 3/7 Reagent.

  • Assay Execution:

    • Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add a volume of Caspase-Glo® 3/7 Reagent to each well that is equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

    • Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.

    • Incubate the plate at room temperature, protected from light. Incubation time can range from 30 minutes to 3 hours.[10] A 1-hour incubation is typically sufficient.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

4.4. Data Analysis

  • Subtract the average luminescence signal from the "no-cell" blank wells.

  • Express the data as "Fold Change" relative to the vehicle control: Fold Change = (Luminescence of Treated Well / Average Luminescence of Vehicle Control Wells)

  • Plot the Fold Change in Caspase-3/7 activity against the compound concentration. A significant, dose-dependent increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Protocol: Cell Cycle Analysis by Flow Cytometry

5.1. Scientific Principle

If a compound inhibits cell proliferation without causing immediate cell death (a cytostatic effect), it may be interfering with the cell cycle. Flow cytometry can be used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12] This is achieved by staining the cells with a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA.[11] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase, while cells in S phase (DNA synthesis) have an intermediate amount.

5.2. Materials

Reagent/MaterialSpecifications
Cell FixativeIce-cold 70% Ethanol
Propidium Iodide (PI) Staining Solution50 µg/mL PI in PBS
RNase A100 µg/mL, DNase-free
Phosphate-Buffered Saline (PBS)Calcium and Magnesium-free, sterile
Flow CytometerEquipped with a 488 nm laser for excitation
Flow Cytometry Tubes5 mL polystyrene tubes

5.3. Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will not allow them to become confluent by the end of the experiment.

    • Treat the cells with the test compound (e.g., at its IC₅₀ concentration) and a vehicle control for a defined period (e.g., 24 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells to include any cells that have detached due to treatment.

    • For adherent cells, aspirate the medium, wash with PBS, and detach using trypsin. Combine this with the medium that was initially removed.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells. This step permeabilizes the cells and prevents clumping.

    • Incubate the cells for at least 30 minutes at 4°C.[13] Cells can be stored in ethanol at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Expert Insight: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.[11]

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer. Collect data from at least 10,000-20,000 single-cell events per sample.

    • Use a pulse-width vs. pulse-area dot plot to gate on single cells and exclude doublets or aggregates.[13]

    • Display the data as a histogram of PI fluorescence intensity (linear scale).

5.4. Data Analysis

  • The resulting histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase, the second, smaller peak represents cells in the G2/M phase. The area between these peaks represents cells in the S phase.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in each phase.[13]

  • Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in a specific phase (e.g., a G2/M arrest) indicates that the compound interferes with that stage of cell division.

Follow-up Mechanistic Studies: Western Blotting

Should the preceding assays indicate a clear biological effect (e.g., apoptosis induction or cell cycle arrest), Western blotting can be employed to investigate the underlying molecular mechanisms. It is a powerful technique to detect changes in the expression levels of specific proteins.[14][15]

Example Applications:

  • If Apoptosis is Induced: Probe for key apoptosis-related proteins such as Cleaved Caspase-3, Cleaved PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).

  • If G2/M Arrest is Observed: Probe for key cell cycle regulators like Cyclin B1, CDK1, and the phosphorylated forms of checkpoint proteins like Chk1/Chk2.

A generalized protocol for Western blotting is provided in numerous excellent resources.[14][15][16][17] The key steps involve preparing cell lysates, separating proteins by size via SDS-PAGE, transferring the proteins to a membrane, and detecting the target protein using specific primary and secondary antibodies.[14][15]

Conclusion

This document provides a foundational strategy for the initial in vitro characterization of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone. By systematically applying the detailed protocols for cell viability, apoptosis, and cell cycle analysis, researchers can generate a robust preliminary dataset. These results will not only define the compound's primary cellular effects but will also guide the design of more focused, hypothesis-driven experiments to ultimately elucidate its mechanism of action and therapeutic potential.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT assay protocol. (n.d.). Abcam.
  • Protocol for Cell Viability Assays: CCK-8 and MTT. (2024, September 27). Creative Biogene.
  • Caspase-Glo® 3/7 Assay Technical Bulletin. (n.d.). Promega Corporation.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • Western blot protocol. (n.d.). Abcam.
  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio.
  • Western Blotting Protocol. (2005, June 15). Cell Signaling Technology.
  • Western blot protocol: A simple 7-step guide to protein detection. (2025, October 8). Cytiva.
  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.).
  • Caspase-Glo® 3/7 Assay. (n.d.). Promega Corporation.
  • DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (2001). Current Issues in Molecular Biology.
  • Caspase-Glo® 3/7 3D Assay Technical Manual. (n.d.). Promega Corporation.
  • Flow Cytometry Protocol. (n.d.). Sigma-Aldrich.
  • Caspas-Glo 3/7 Assay. (2022, May). Reaction Biology.
  • Western Blot Protocols and Recipes. (n.d.). Thermo Fisher Scientific - JP.
  • Western Blot. (2022, January 24). Addgene.
  • 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride - Safety Data Sheet. (n.d.). Synquest Labs.
  • SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

Welcome to the Technical Support Center for the synthesis of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone . Synthesizing this highly polar, sterically constrained diamine presents unique chemical hurdles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone .

Synthesizing this highly polar, sterically constrained diamine presents unique chemical hurdles. The coupling of 1-methylpiperidine-3-carboxylic acid with a protected 3-aminoazetidine is frequently compromised by competitive side reactions and stereochemical degradation. Furthermore, the extreme hydrophilicity of the final deprotected molecule often leads to catastrophic yield losses during standard aqueous workups.

This guide provides field-proven troubleshooting logic, mechanistic explanations, and self-validating protocols to ensure high-yielding, stereopure synthesis.

Section 1: Amide Coupling Optimization

Q1: My LC-MS shows a major byproduct with a mass +99 Da higher than the expected Boc-protected intermediate. What is this, and why is my yield so low? Answer: You are observing a guanidinylation side reaction. When using uronium/guanidinium-based coupling reagents like HATU, the secondary amine of the azetidine ring can directly attack the electrophilic guanidinium carbon of HATU instead of the activated carboxylic acid. This forms a highly stable, unreactive tetramethylguanidinium adduct (+99 Da) 1. Causality & Solution: Azetidines are sterically hindered and can be sluggish nucleophiles. If HATU is present in excess, or if the carboxylic acid is not fully activated before the azetidine is introduced, the azetidine will react with HATU directly 2. To prevent this, strictly limit HATU to 1.05 equivalents and pre-activate the 1-methylpiperidine-3-carboxylic acid for 10 minutes before adding the tert-butyl azetidin-3-ylcarbamate.

Q2: I am observing diastereomeric mixtures in my NMR, indicating epimerization of the piperidine ring. How do I maintain stereochemical integrity? Answer: The α -proton of 1-methylpiperidine-3-carboxylic acid becomes highly acidic once the active HOAt ester is formed. Excessive use of organic bases like N,N-Diisopropylethylamine (DIPEA) rapidly deprotonates this position, leading to enolization and subsequent epimerization. Causality & Solution: The basicity of the reaction must be tightly controlled. Limit DIPEA to the absolute minimum required to neutralize any HCl salts present in your starting materials (ideally 0.95–1.1 equivalents relative to the acid if free bases are used) 3. Conducting the activation at 0 °C rather than room temperature also exponentially suppresses the enolization rate.

Section 2: Boc Deprotection & Product Recovery

Q3: After treating the Boc-protected intermediate with TFA and performing a standard aqueous workup (NaOH/DCM extraction), my final yield is less than 15%. Where is my product? Answer: Your product was lost to the aqueous waste layer. The final molecule, (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone, is a low-molecular-weight, highly polar diamine (containing both a primary and a tertiary amine). It exhibits extreme aqueous solubility and will not partition into organic solvents like DCM or EtOAc, even at pH 12. Causality & Solution: You must abandon liquid-liquid aqueous extraction for polar amines 4. Utilize anhydrous deprotection conditions (e.g., 4M HCl in dioxane). The product will quantitatively precipitate as a bis-hydrochloride salt, allowing isolation by simple filtration. If the free base is required, employ a Strong Cation Exchange (SCX) catch-and-release solid-phase extraction.

Section 3: Synthesis Workflow & Troubleshooting Logic

SynthesisTroubleshooting Start 1-Methylpiperidine-3-carboxylic acid + Boc-3-aminoazetidine Coupling Amide Coupling (HATU, DIPEA) Start->Coupling Guanidinylation Error: Guanidinylation (+99 Da Byproduct) Coupling->Guanidinylation Excess HATU Epimerization Error: Epimerization (Loss of Chirality) Coupling->Epimerization Excess Base Intermediate Boc-Protected Amide Intermediate Coupling->Intermediate Optimized Stoichiometry Deprotection Boc Deprotection (HCl/Dioxane) Intermediate->Deprotection WaterLoss Error: Product Loss (Aqueous Workup) Deprotection->WaterLoss Liquid-Liquid Extraction Final Target Molecule: (3-Aminoazetidin-1-yl) (1-methylpiperidin-3-yl)methanone Deprotection->Final Anhydrous Precipitation

Synthesis workflow highlighting critical failure points and optimized pathways.

Section 4: Quantitative Data Summary

The table below summarizes the impact of coupling parameters on the yield and purity of the Boc-protected intermediate.

Coupling ReagentBase (Equiv)Pre-activation TimeYield (%)EpimerizationMajor Byproduct
HATU (1.5 eq)DIPEA (3.0 eq)0 min (Co-addition)42%High (>15%)Tetramethylguanidinium adduct
HATU (1.05 eq) DIPEA (1.1 eq) 10 min 88% Low (<2%) None (Clean conversion)
T3P (1.5 eq)Et₃N (3.0 eq)0 min71%Low (<2%)Unreacted starting materials
EDC / HOBt (1.2 eq)DIPEA (2.0 eq)0 min58%Low (<2%)N-Acylurea

Section 5: Validated Experimental Protocols

Protocol 1: Optimized Amide Coupling (Pre-Activation Method)

This protocol is self-validating: the transition of the reaction mixture from a suspension to a clear solution confirms the formation of the active HOAt ester.

  • Preparation: Suspend 1-methylpiperidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Activation: Add HATU (1.05 equiv) followed dropwise by DIPEA (1.1 equiv; adjust to 2.1 equiv only if the carboxylic acid is an HCl salt).

  • Validation Check: Stir at 0 °C for 10 minutes. The cloudy suspension will transition to a clear, faint yellow solution, indicating complete consumption of the solid acid and formation of the active ester.

  • Coupling: Dissolve tert-butyl azetidin-3-ylcarbamate (1.0 equiv) in a minimal volume of anhydrous DMF and add it dropwise to the activated ester solution.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol 2: Anhydrous Boc Deprotection & SCX Isolation

This protocol is self-validating: the evolution of gas and subsequent precipitation of a white solid confirms successful deprotection without product loss.

  • Deprotection: Dissolve the Boc-protected intermediate in a minimal amount of anhydrous dichloromethane (DCM).

  • Acid Addition: Slowly add 4M HCl in dioxane (10.0 equiv).

  • Validation Check: Observe immediate gas evolution (CO₂ and isobutylene). Stir at room temperature for 1–2 hours. A dense white precipitate will form as the highly polar bis-hydrochloride salt crashes out of the organic solvent.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold diethyl ether to remove residual organic impurities. Dry the solid under a high vacuum.

  • Free Base Conversion (Optional): If the free base is required, dissolve the bis-HCl salt in a minimum amount of methanol. Load onto a pre-conditioned Strong Cation Exchange (Isolute SCX-2) cartridge. Wash with methanol to remove non-basic impurities, then elute the target compound using 2M Ammonia in Methanol. Concentrate the eluent to yield the pure free base.

Sources

Optimization

Technical Support Center: Stability &amp; Formulation of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

Welcome to the Technical Support Center. This hub is designed for researchers, analytical chemists, and formulation scientists working with (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, analytical chemists, and formulation scientists working with (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone . Because this molecule features a strained azetidine ring, a primary amine, a tertiary amine, and an enolizable chiral center, maintaining its integrity in aqueous solutions requires precise environmental control.

Troubleshooting & FAQs

Q1: I am observing a secondary peak with the exact same mass (isobaric) appearing over time in my HPLC chromatogram. What is happening? A: This indicates epimerization at the C3 position of the piperidine ring. The proton alpha to the carboxamide carbonyl is acidic. Under neutral to basic conditions, this proton can be removed to form a planar enolate intermediate. Upon reprotonation, the stereocenter inverts, generating a diastereomer [3]. Solution: Maintain the aqueous buffer at a slightly acidic pH (pH 4.5–5.5) to suppress base-catalyzed enolization.

Q2: My LC-MS data shows a mass increase of +16 Da after the solution was left on the bench. Is my compound degrading? A: Yes. A +16 Da shift is the hallmark of N-oxidation . The tertiary amine of the 1-methylpiperidine moiety is highly susceptible to oxidation by dissolved oxygen (ROS) or trace peroxides in the aqueous medium. Solution: Formulate using degassed buffers (sparged with Argon or N₂) and consider adding a chelating agent like EDTA to sequester trace transition metals that catalyze autoxidation.

Q3: I am detecting degradation products corresponding to free 3-aminoazetidine and 1-methylpiperidine-3-carboxylic acid. How do I stop this? A: You are observing amide hydrolysis . While amides are generally stabilized by resonance (the lone pair on the azetidine nitrogen delocalizes into the carbonyl), extreme pH environments compromise this stability. At pH < 3, the carbonyl oxygen becomes protonated, increasing electrophilicity; at pH > 9, hydroxide ions directly attack the carbonyl carbon [2]. Solution: Buffer the solution strictly between pH 5.0 and 6.5.

Q4: My compound is losing potency, and I suspect the azetidine ring is opening. Is this possible? A: Yes. Azetidines possess significant ring strain (~26 kcal/mol). Although the amide bond reduces the nucleophilicity of the azetidine nitrogen, protonation of the primary amine or the amide itself under highly acidic conditions can trigger intramolecular or intermolecular nucleophilic attack, leading to ring-opening decomposition [4]. Solution: Avoid strong acids (e.g., TFA or HCl) during formulation. If acidic conditions are required for solubility, do not drop below pH 4.0.

Mechanistic Degradation Pathways

Pathways Parent (3-Aminoazetidin-1-yl) (1-methylpiperidin-3-yl)methanone Epimer C3-Epimer (Isobaric) Parent->Epimer Base/Enolization (pH > 7) NOxide N-Oxide (+16 Da) Parent->NOxide Oxidation (O2 / ROS) Hydrolysis Cleavage Products (Amide Hydrolysis) Parent->Hydrolysis Extreme pH (<3 or >9) RingOpen Ring-Opened Adduct (Azetidine Cleavage) Parent->RingOpen Acidic/Nucleophilic Attack

Diagram 1: Primary aqueous degradation pathways of the target molecule.

Quantitative Stability Matrix

The following table summarizes the quantitative triggers and kinetic vulnerabilities of the molecule in aqueous media, allowing for rapid comparison of degradation pathways.

Degradation PathwayFunctional Group ImplicatedPrimary TriggerOptimal Preventive pHMitigation Strategy
Epimerization Piperidine C3 (alpha-proton)Base-catalyzed enolization4.5 – 5.5Avoid basic buffers; store at ≤ 4°C.
N-Oxidation Piperidine N1 (tertiary amine)Dissolved O₂, trace metals4.5 – 6.5Degas buffers; add 0.1 mM EDTA.
Amide Hydrolysis Azetidine-Piperidine LinkagepH extremes (<3 or >9)5.0 – 6.5Use Citrate or MES buffers.
Ring Opening Azetidine RingStrong acids, nucleophiles> 4.0Avoid HCl/TFA; minimize heating.
Carbamylation Azetidine C3 (primary amine)Dissolved CO₂4.5 – 5.5Seal vials under Argon; use fresh buffer.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating internal controls (like LC-MS verification), researchers can confirm the integrity of their solutions.

Protocol A: Preparation of Highly Stable Aqueous Stock Solutions

Causality Focus: This protocol eliminates dissolved oxygen to prevent N-oxidation, chelates trace metals to halt radical-mediated degradation, and locks the pH in the optimal window to prevent both epimerization and hydrolysis.

  • Buffer Preparation: Prepare a 50 mM Citrate buffer at pH 5.0. Why Citrate? It provides excellent buffering capacity at pH 5.0, which is the "Goldilocks" zone—acidic enough to prevent C3-epimerization, but not acidic enough to trigger amide hydrolysis or azetidine ring-opening.

  • Chelation: Add EDTA to a final concentration of 0.1 mM. Why? EDTA sequesters trace transition metals (like Fe³⁺ or Cu²⁺) present in glassware or water, which catalyze the oxidation of the tertiary amine.

  • Degassing: Sparge the buffer with high-purity Argon or N₂ for 15 minutes. Why? Removing dissolved oxygen prevents the +16 Da N-oxide formation.

  • Dissolution: Dissolve the (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone API into the degassed buffer to reach the desired stock concentration (e.g., 10 mM).

  • Validation & Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter into amber glass vials. Self-Validation: Immediately run a 1 µL aliquot on LC-MS to establish a baseline purity chromatogram. Store aliquots at -20°C.

Formulation Step1 1. Buffer Prep (50 mM Citrate, pH 5.0) Step2 2. Chelation (Add 0.1 mM EDTA) Step1->Step2 Step3 3. Degassing (Argon Sparging, 15 min) Step2->Step3 Step4 4. API Dissolution (Under inert atmosphere) Step3->Step4 Step5 5. Sterile Filtration & LC-MS (0.22 µm PTFE, Baseline Check) Step4->Step5

Diagram 2: Step-by-step workflow for preparing stable aqueous stock solutions.

Protocol B: Forced Degradation Profiling (Self-Validating Assay)

Causality Focus: To confidently assign degradation peaks in your specific analytical setup, you must intentionally force these pathways to create a reference library.

  • Acid/Base Hydrolysis Control:

    • Acid: Mix 100 µL of stock with 100 µL of 0.1 M HCl. Incubate at 40°C for 24 hours.

    • Base: Mix 100 µL of stock with 100 µL of 0.1 M NaOH. Incubate at 40°C for 24 hours.

    • Expected Outcome: LC-MS will reveal the isolated 3-aminoazetidine and 1-methylpiperidine-3-carboxylic acid fragments. The base sample will also show significant C3-epimerization (isobaric peak).

  • Oxidative Stress Control:

    • Mix 100 µL of stock with 10 µL of 3% H₂O₂. Incubate at room temperature for 4 hours.

    • Expected Outcome: Rapid emergence of the +16 Da N-oxide peak.

  • Analysis: Quench all reactions by neutralizing the pH, dilute 1:10 in mobile phase, and inject onto an LC-MS system. Use these chromatograms as your reference library for future troubleshooting.

References

  • Smith, R. M., & Hansen, D. E. (1998). "The pH-Rate Profile for the Hydrolysis of a Peptide Bond." Journal of the American Chemical Society. URL:[Link]

  • Chiodi, D., et al. (2023). "On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions." ACS Catalysis. URL:[Link]

  • Krenitsky, P., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. URL:[Link]

Troubleshooting

optimizing LC-MS conditions for (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic challenges when analyzing highly polar, dibasic aliphatic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic challenges when analyzing highly polar, dibasic aliphatic compounds.

The target molecule, (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone , features a primary amine on an azetidine ring and a tertiary amine on a piperidine ring, linked by a methanone (amide) group. This structural motif creates a "perfect storm" for standard LC-MS analysis: extreme polarity, dual positive charges at acidic pH, and a high propensity for secondary silanol interactions.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve robust retention, symmetrical peak shape, and maximum MS sensitivity.

Diagnostic Workflow for Dibasic Amines

LCMS_Decision_Tree Start Analyze (3-Aminoazetidin-1-yl) (1-methylpiperidin-3-yl)methanone Q1 Does the peak elute in the void volume (k' < 2)? Start->Q1 VoidYes Yes: Highly Protonated at low pH Q1->VoidYes Low-pH C18 VoidNo No: Adequate Retention Q1->VoidNo ActionHILIC Switch to HILIC (High Organic + Buffer) VoidYes->ActionHILIC ActionHighPH Switch to High-pH RP (pH 10 + BEH Column) VoidYes->ActionHighPH Q2 Is severe peak tailing observed (As > 1.5)? VoidNo->Q2 ActionHILIC->Q2 ActionHighPH->Q2 TailingYes Yes: Silanol Cation-Exchange Q2->TailingYes TailingNo No: Good Peak Shape Q2->TailingNo TailingYes->ActionHighPH Deprotonate Amines MSCheck Check MS Sensitivity (ESI+ Mode) TailingNo->MSCheck

Diagnostic decision tree for resolving retention and peak shape issues of dibasic polar amines.

Troubleshooting FAQs

Q1: Why does my compound elute in the void volume on a standard C18 column? Mechanistic Insight: At standard LC-MS conditions (pH 2.7 with 0.1% Formic Acid), both the primary and tertiary amines of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone are fully protonated. This renders the molecule extremely hydrophilic. In Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic partitioning. Highly polar, doubly charged analytes cannot partition into the C18 stationary phase and consequently elute in the void volume ( t0​ )[1]. Solution: You must alter the retention mechanism. Either switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to leverage the molecule's polarity[2], or use High-pH RPLC (pH 10) to deprotonate the amines and increase their hydrophobicity[3].

Q2: I managed to get some retention, but the peak tailing is severe ( As​>2.0 ). How do I fix this? Mechanistic Insight: Peak tailing for aliphatic amines is primarily driven by secondary cation-exchange interactions. The positively charged amines interact strongly with negatively charged, unendcapped residual silanols on the silica support. Solution:

  • In RPLC: Switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) using an Ethylene Bridged Hybrid (BEH) column. At pH 10, the amines are largely neutralized, eliminating the electrostatic attraction to silanols[3].

  • In HILIC: Ensure your mobile phase contains sufficient buffer (e.g., 10-20 mM ammonium formate). The buffer salts compete for the silanol exchange sites, masking them and sharpening the peak[4].

Q3: My UV signal is strong, but my ESI+ MS sensitivity is exceptionally low. What is causing this? Mechanistic Insight: If your compound elutes near the void volume, it co-elutes with unretained matrix components and salts, leading to severe ion suppression in the MS source. Additionally, if you attempted to use ion-pairing reagents like Trifluoroacetic Acid (TFA) to improve retention, the strong ion pair will suppress electrospray ionization. Solution: HILIC is the optimal solution for MS sensitivity. The HILIC mobile phase is highly organic (>70% Acetonitrile), which significantly lowers surface tension and promotes highly efficient droplet desolvation in the ESI source, often yielding a 10- to 100-fold increase in MS response compared to highly aqueous RPLC conditions.

Mechanistic Deep-Dive: HILIC Retention

HILIC_Mechanism MobilePhase Bulk Mobile Phase (>70% Acetonitrile) WaterLayer Immobilized Water Layer (Enriched at surface) MobilePhase->WaterLayer Partitioning Silica Stationary Phase (Bare Silica / Amide) WaterLayer->Silica Hydrogen Bonding Analyte Dibasic Analyte (Protonated Amines ++) Analyte->MobilePhase Solvation Analyte->WaterLayer Hydrophilic Partitioning Analyte->Silica Electrostatic Attraction (Cation Exchange)

Multimodal HILIC retention mechanism for dibasic compounds via partitioning and cation exchange.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone across different LC-MS strategies.

LC StrategyMobile Phase ConditionsRetention Factor ( k′ )Peak Asymmetry ( As​ )Relative MS Sensitivity (ESI+)
Standard Low-pH RP 0.1% Formic Acid in H2​O / ACN< 0.5 (Void)> 2.5 (Severe Tailing)1x (Baseline / Suppressed)
High-pH RP 10 mM NH4​HCO3​ (pH 10) / ACN3.0 - 5.01.1 - 1.3 (Symmetrical)5x - 10x
HILIC 10 mM NH4​FA (pH 3) / ACN4.0 - 8.01.0 - 1.2 (Symmetrical)50x - 100x (Optimal)

Validated Experimental Protocols

Protocol A: HILIC-MS/MS Optimization (Recommended for Maximum Sensitivity)

This protocol leverages hydrophilic partitioning and is ideal for quantifying trace levels of the compound in biological matrices[5].

Materials & Setup:

  • Column: Waters XBridge BEH Amide or equivalent bare silica/amide phase (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Step-by-Step Gradient:

  • Initial Conditions: 95% B / 5% A (Note: In HILIC, high organic is the weak solvent).

  • Ramp: Linearly decrease to 60% B over 5 minutes.

  • Hold: Maintain at 60% B for 1 minute to elute tightly bound polar interferences.

  • Re-equilibration: Return to 95% B over 0.1 min and hold for 4 minutes. (Critical: HILIC requires at least 10-20 column volumes to re-establish the immobilized water layer).

Self-Validation Checkpoints:

  • Void Volume Verification: Inject a pure standard of Toluene (unretained in HILIC). Record the retention time ( t0​ ). Calculate the retention factor of your analyte: k′=(tR​−t0​)/t0​ . A valid HILIC method must yield a k′>2 .

  • Buffer Strength Check: If peak tailing occurs, increase the concentration of Mobile Phase A from 5% to 10% during the isocratic hold to ensure sufficient ionic strength for masking silanols.

Protocol B: High-pH Reversed-Phase LC-MS (Recommended for Orthogonal Selectivity)

This protocol forces the compound into a neutral/partially neutral state, allowing traditional hydrophobic retention without ion-pairing reagents[6].

Materials & Setup:

  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm). Do not use standard silica columns, as they will dissolve at pH 10.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in H2​O , adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

Step-by-Step Gradient:

  • Initial Conditions: 2% B / 98% A.

  • Ramp: Linearly increase to 95% B over 4 minutes.

  • Hold: Maintain at 95% B for 1 minute.

  • Re-equilibration: Return to 2% B and hold for 2 minutes.

Self-Validation Checkpoints:

  • pH Calibration: Measure the pH of Mobile Phase A before adding any organic solvent. Ensure your pH meter is calibrated with fresh pH 7 and pH 10 standards. A pH drop to 9.0 will cause the primary amine to re-protonate, destroying retention.

  • System Tolerance: Verify that your LC pump seals and rotor seals are rated for high-pH operation to prevent premature system failure.

References

  • Separation Science. Do you HILIC? Retrieved from:[Link]

  • Waters Corporation. Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Retrieved from: [Link]

  • LCGC International. HILIC: The Pros and Cons. Retrieved from: [Link]

  • Waters Corporation. Improved HPLC-UV Separation of Common Beta-2 Adrenergic Receptor Agonists. Retrieved from: [Link]

  • Waters Corporation. Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Retrieved from:[Link]

  • Royal Society of Chemistry. Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Purification of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

Welcome to the Advanced Chromatography Support Center. As a highly polar, di-basic fragment often utilized in drug discovery[1], (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone presents severe purification challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a highly polar, di-basic fragment often utilized in drug discovery[1], (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone presents severe purification challenges. Standard normal-phase silica causes irreversible binding and extreme tailing, while traditional low-pH reversed-phase (RP) chromatography results in void-volume elution.

This guide provides field-proven, causality-driven troubleshooting strategies to isolate this compound with high purity and yield.

Molecular Profiling & Impurity Causality

To purify a molecule, you must first understand its electronic and structural environment. This target contains two basic centers: a primary amine on the azetidine ring (pKa ~9.0) and a tertiary amine on the piperidine ring (pKa ~9.5–10.0).

At a neutral or acidic pH, this molecule is doubly protonated. This extreme polarity is the root cause of retention failure on standard C18 columns. Furthermore, the synthesis of this amide relies on the coupling of 1-methylpiperidine-3-carboxylic acid with a mono-protected 3-aminoazetidine (typically 3-(Boc-amino)azetidine)[2]. Failure to control the chemical environment during activation and deprotection generates a predictable cascade of impurities.

G SM Starting Materials 1-Me-piperidine-3-COOH + 3-(Boc-amino)azetidine Act Activation & Coupling (HATU/DIPEA) SM->Act Imp1 Regioisomer (N3-Amide from free amine) SM->Imp1 Poor protecting group integrity Deprot Boc Deprotection (TFA or HCl) Act->Deprot Main Pathway Imp2 Epimers (C3-Piperidine racemization) Act->Imp2 Excess base / Over-activation Imp3 Coupling Byproducts (Ureas, Phosphonium salts) Act->Imp3 Reagent degradation Prod Target Compound (3-Aminoazetidin-1-yl) (1-methylpiperidin-3-yl)methanone Deprot->Prod Full Conversion Imp4 Incomplete Deprotection (Boc-intermediate) Deprot->Imp4 Insufficient acid / time

Synthesis and impurity generation pathway for the target methanone derivative.

Troubleshooting Guide: Reaction & Impurity Profiling

Q: I am seeing multiple peaks with the exact same mass ([M+H]+ = 198.3 m/z) in my LC-MS. What are they? A: You are observing either regioisomers or epimers.

  • Regioisomers: If the Boc-protecting group on the primary amine of the azetidine is compromised (e.g., due to trace acid in solvents), the activated piperidine carboxylic acid will preferentially attack the less sterically hindered primary amine, forming an N3-amide instead of the desired N1-amide.

  • Epimers: 1-methylpiperidine-3-carboxylic acid contains a chiral center at C3. Over-activation with uronium salts (like HATU) in the presence of excess DIPEA can cause racemization via an enol/oxazolone-like intermediate, resulting in diastereomeric or enantiomeric mixtures.

Q: My crude NMR shows a massive aliphatic peak around 1.4 ppm. What is this? A: This is the tert-butyl signal from incomplete deprotection of the 3-(Boc-amino)azetidine intermediate. Extend your TFA/DCM reaction time or increase the temperature slightly.

Q: How do I get rid of the neutral urea byproducts generated by EDC/DIC coupling reagents? A: Do not attempt to separate these via standard chromatography. Instead, exploit the di-basic nature of your target product using a Strong Cation Exchange (SCX) catch-and-release workflow[3],[4]. The target will bind to the sulfonic acid resin, allowing neutral ureas to be washed away completely.

FAQ: Chromatography & Purification Workflows

Q: How can I force this highly polar molecule to retain on a Reversed-Phase (RP) column? A: You must employ the "2 pH Rule"[5]. To fully deprotonate an amine and increase its lipophilicity, the mobile phase pH must be at least 2 units above the amine's pKa. By using a High-pH RP-HPLC method (pH 10.5 with 0.1% Ammonium Hydroxide), both amines are neutralized into their free-base forms. This dramatically increases hydrophobic retention on a C18 column and prevents void-volume elution[6].

Q: If High-pH RP-HPLC still fails to provide enough retention, what is the orthogonal approach? A: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[7]. HILIC is an aqueous normal-phase technique that utilizes a polar stationary phase (like bare silica or amide) and a water-enriched layer to retain highly polar compounds[8]. In HILIC, Acetonitrile is the weak solvent, and Water is the strong solvent.

Workflow Crude Crude Mixture (Highly Polar, Basic) SCX SCX Catch & Release Wash: MeOH/DCM Elute: 2M NH3/MeOH Crude->SCX Remove neutrals Assess LC-MS Assessment SCX->Assess Enriched basic fraction HighPH High-pH RP-HPLC (pH 10.5, 0.1% NH4OH) C18 Hybrid Column Assess->HighPH Moderate lipophilicity HILIC HILIC Chromatography (Ammonium Formate) Amide/Silica Column Assess->HILIC Extreme polarity Pure Pure Target Compound HighPH->Pure HILIC->Pure

Decision tree for the purification of highly polar, di-basic amine mixtures.

Quantitative Data Summary

Summarizing the impurity profile allows for rapid identification and targeted removal strategies.

Impurity IdentityOrigin / CausalityΔ Mass vs TargetRelative PolarityOptimal Removal Strategy
Regioisomer (N3-amide) Loss of Boc protection prior to coupling0 Da ([M+H]+ 198.3)SimilarHigh-pH RP-HPLC (Isocratic hold)
C3-Epimer Base-catalyzed racemization during activation0 Da ([M+H]+ 198.3)Identical (Achiral)Chiral SFC or Chiral HPLC
Mono-Boc Intermediate Incomplete TFA/HCl cleavage+100 Da ([M+H]+ 298.3)Highly LipophilicSCX Wash or Standard RP-HPLC
Urea Byproducts EDC/DIC coupling reagentsVariesNeutral / Non-basicSCX Catch-and-Release
TFA Salts Residual acid from deprotectionN/A (Ion suppression)Highly PolarSCX Catch-and-Release

Experimental Protocols (Self-Validating Systems)

Protocol A: SCX Catch-and-Release Solid-Phase Extraction[3]

This protocol isolates the di-basic target from neutral coupling byproducts and acidic impurities.

  • Resin Calculation: Calculate the total basic equivalents in your crude mixture. Ensure the loading mass does not exceed 0.8 mmol of basic sites per gram of SCX-2 resin.

  • Conditioning: Wash the SCX cartridge with 3 Column Volumes (CV) of Methanol, followed by 3 CV of Dichloromethane (DCM).

  • Loading: Dissolve the crude mixture in a minimum volume of DCM (or 10% MeOH/DCM) and load it onto the cartridge via gravity flow.

  • Washing (Catch): Wash the cartridge with 3 CV of DCM, followed by 3 CV of Methanol. This removes all neutral ureas, unreacted acids, and lipophilic non-basic impurities.

  • Elution (Release): Elute the target compound using 3 CV of 2.0 M Ammonia in Methanol.

  • Self-Validation Checkpoint: Spot the Methanol wash (Step 4) and the Ammonia eluent (Step 5) on a TLC plate and stain with Ninhydrin. The wash must be Ninhydrin-negative (confirming no breakthrough of the amine). The eluent must be strongly Ninhydrin-positive. If the wash is positive, the resin capacity was exceeded; you must reduce the loading mass in future runs.

Protocol B: High-pH RP-HPLC Final Polish[6]

Use this protocol to separate the target from closely eluting basic regioisomers.

  • Column Selection: Use a hybrid-silica C18 column (e.g., Waters XBridge) specifically engineered to withstand high pH environments (up to pH 12). Standard silica will dissolve under these conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Execution: Run a shallow gradient from 2% B to 40% B over 15 minutes. The deprotonated di-basic compound will typically elute between 15–25% B.

  • Self-Validation Checkpoint: Inject a 5 µL analytical sample using a standard pH 3.0 gradient, then inject the same sample using the pH 10.5 gradient. If the retention time ( k′ ) increases by at least 2-fold at pH 10.5, the free-base retention mechanism is validated. You may now safely scale up to the preparative column without risk of losing the compound in the void volume.

References[1] 2098122-28-0 | (3-aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone. bio-fount.com. URL: 2]">https://www.bio-fount.com[2] Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. National Institutes of Health (NIH). URL: 3]">https://www.ncbi.nlm.nih.gov[3] ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Catch and Release Purification of Amines. Biotage. URL: 4]">https://www.biotage.com[4] RediSep SCX column - Purification Tactic. Teledyne ISCO. URL: 5]">https://www.teledyneisco.com[5] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. URL: 6]">https://www.biotage.com[6] Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. URL: 7]">https://www.chromatographyonline.com[7] What can I use to purify polar reaction mixtures? (HILIC). Biotage. URL: 8]">https://www.biotage.com[8] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing for (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

Executive Summary As a Senior Application Scientist, I frequently encounter method development roadblocks when dealing with highly polar, multi-basic active pharmaceutical ingredients (APIs). The target compound, (3-Amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently encounter method development roadblocks when dealing with highly polar, multi-basic active pharmaceutical ingredients (APIs). The target compound, (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone, is a classic "bad actor" in standard Reversed-Phase Liquid Chromatography (RP-HPLC). It possesses two basic nitrogen centers: a primary amine on the azetidine ring and a tertiary amine on the piperidine ring.

This guide bypasses generic troubleshooting advice to provide deep mechanistic causality and self-validating experimental protocols designed specifically for di-basic, highly polar analytes.

Diagnostic Q&A: The Chemical Causality of Peak Tailing

Q1: Why does (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone exhibit severe peak tailing on standard C18 columns? A1: The root cause is a secondary retention mechanism known as cation exchange. Both the azetidine and piperidine nitrogens have high pKa values (~9.0–10.5). In standard RP-HPLC mobile phases (pH 3–7), these amines are fully protonated, giving the molecule a +2 charge. Simultaneously, traditional silica stationary phases contain residual silanol groups (Si-OH) with a pKa of ~3.5–4.5. At mid-range pH, these silanols ionize into negatively charged silanoate ions (Si-O⁻). The strong electrostatic attraction between the +2 analyte and the -1 silanols disrupts the primary hydrophobic partitioning, causing the analyte to desorb slowly and creating a pronounced tail[1][2].

Q2: How does the choice of acidic modifier (Formic Acid vs. Trifluoroacetic Acid) impact the peak shape of this di-basic compound? A2: Formic acid (pH ~2.7) is insufficiently acidic to fully protonate all surface silanols, leaving residual negative charges on the column. Furthermore, the formate ion is a weak ion-pairing agent. In contrast, Trifluoroacetic Acid (TFA, pH ~2.0) drives the silanol equilibrium almost entirely to the neutral Si-OH state. More importantly, the highly electronegative trifluoroacetate anion forms a strong, hydrophobic ion-pair with the protonated amines, effectively neutralizing their positive charge and facilitating sharp, symmetrical peaks[3].

Q3: If low-pH methods fail to provide adequate retention, what is the next best Reversed-Phase strategy? A3: High-pH chromatography (pH > 10.5). By raising the mobile phase pH above the pKa of the azetidine and piperidine nitrogens, the molecule is completely deprotonated. A neutral analyte cannot undergo cation-exchange with ionized silanols, eliminating the secondary interaction entirely. This also drastically increases the molecule's hydrophobicity, improving the retention factor (k')[4][5].

Q4: Given the high polarity of the azetidine and piperidine rings, is Reversed-Phase the optimal mode? A4: Often, no. Highly polar compounds elute near the void volume in RP-HPLC, where peak shape is inherently compromised by extra-column volume and solvent mismatch. Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended. In HILIC, the strong polar interactions that cause tailing in RP-LC become the primary driving force for retention, resulting in symmetrical peaks[6][7].

Mechanistic & Decision Pathway Visualizations

Mechanism Amine Protonated Amines (+2 Charge) Interaction Cation-Exchange Secondary Interaction Amine->Interaction Silanol Ionized Silanols (Si-O⁻) on Silica Silanol->Interaction Tailing Severe Peak Tailing Interaction->Tailing Solution1 Low pH + TFA (Neutralizes Silanols) Solution1->Silanol Inhibits Solution2 High pH Buffer (Deprotonates Amines) Solution2->Amine Neutralizes

Mechanistic pathway of silanol-driven peak tailing and targeted chemical interventions.

Workflow Start Peak Tailing Observed Di-basic Target CheckRet Is Retention Factor (k') < 2? Start->CheckRet HILIC Switch to HILIC Mode (High Organic, Aq. Buffer) CheckRet->HILIC Yes (Highly Polar) RP Optimize Reversed-Phase (RP) CheckRet->RP No (Adequate Retention) LowPH Low pH Strategy (pH < 2.5) Use TFA Ion-Pairing RP->LowPH Acidic Mobile Phase HighPH High pH Strategy (pH > 10) Use High-pH Stable Column RP->HighPH Basic Mobile Phase

Logical decision tree for resolving peak tailing of polar di-basic compounds.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol below includes a Self-Validation Step . This ensures you are diagnosing the correct physicochemical mechanism rather than chasing phantom instrument errors.

Protocol A: Low-pH Ion-Pairing RP-HPLC

Causality: Low pH (< 2.5) neutralizes surface silanols, while TFA forms a hydrophobic ion-pair with the protonated azetidine and piperidine nitrogens, masking their positive charges[3].

  • System Preparation: Flush the LC system with 50:50 Water:Methanol to remove any residual buffer salts.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% v/v TFA in Acetonitrile.

  • Column Selection: Install a fully end-capped, Type B silica C18 column (e.g., Waters Symmetry or Agilent ZORBAX SB-C18) designed to resist acidic hydrolysis[8].

  • The Self-Validation Step (Physical vs. Chemical Tailing): Before injecting the target analyte, inject a neutral hydrophobic marker (e.g., Toluene or Uracil).

    • Validation Logic: Neutral compounds cannot undergo cation-exchange. If the neutral marker tails, your column has a physical void or frit blockage. If the neutral marker is symmetrical (As = 0.9–1.2) but your di-basic analyte tails, the issue is definitively chemical (silanol interaction)[2].

  • Execution: Run a gradient from 5% B to 95% B. Target an Asymmetry factor (As) of < 1.5.

Protocol B: High-pH RP-HPLC

Causality: Operating at pH > 10.5 deprotonates both amines. A neutral analyte cannot undergo cation-exchange with ionized silanols, completely eliminating secondary interactions[4][5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile.

  • Column Selection: Critical: Standard silica dissolves above pH 8. You must use a high-pH stable, ethylene-bridged hybrid (EBH) column (e.g., Waters XBridge or Agilent Poroshell HPH-C18)[4].

  • The Self-Validation Step (Ionization State Confirmation): Run the analyte at pH 7.0 and pH 10.5.

    • Validation Logic: If the retention time (tR) increases significantly at pH 10.5 compared to pH 7.0, successful deprotonation is validated. The peak shape should simultaneously sharpen, confirming the elimination of electrostatic tailing[5].

Protocol C: Transitioning to HILIC

Causality: HILIC reverses the retention mechanism; highly polar compounds are strongly retained in an aqueous-enriched layer on the stationary phase, where silanol interactions contribute symmetrically to retention rather than causing tailing[6][7].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer must be volatile and soluble in high organic).

    • Mobile Phase B: 90% Acetonitrile / 10% Mobile Phase A.

  • Column Selection: Install a bare silica or amide-bonded HILIC column.

  • Sample Diluent Preparation: Critical: Dilute the sample in a solvent matching the initial mobile phase (e.g., >75% Acetonitrile).

  • The Self-Validation Step (Solvent Mismatch Check):

    • Validation Logic: Inject the sample dissolved in 100% water, then inject the sample dissolved in 75% Acetonitrile. If the aqueous injection shows severe fronting or a split peak while the organic injection is symmetrical, you have validated that the initial tailing/fronting was caused by injection solvent mismatch disrupting the HILIC partition layer, not column degradation[6].

Quantitative Strategy Comparison

Use the following data matrix to select the appropriate chromatographic strategy based on your laboratory's specific MS-compatibility and retention needs.

StrategyMechanism of ActionAnalyte StateSilanol StateRecommended ColumnExpected Asymmetry (As)
Low-pH (TFA) Ion-pairing & Silanol suppressionProtonated (+2)Neutralized (Si-OH)Type B Silica C181.1 - 1.4
High-pH (>10.5) Analyte deprotonationNeutral (0)Ionized (Si-O⁻)Hybrid Silica (EBH)1.0 - 1.2
HILIC Aqueous layer partitioningProtonated (+2)Ionized (Si-O⁻)Bare Silica / Amide1.0 - 1.3

Sources

Optimization

(3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone stability at room temperature

A Guide to Understanding and Ensuring Compound Stability Welcome to the technical support center for (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone. This guide is designed for researchers, scientists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Ensuring Compound Stability

Welcome to the technical support center for (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the handling, storage, and stability of this compound. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone?

A1: Based on the general handling guidelines for similar chemical structures, such as amino-piperidines and other heterocyclic compounds, it is recommended to store (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone in a cool, dry place.[1][2] For short-term storage (days to weeks), refrigeration at 2-8 °C is advisable. For long-term storage, keeping the compound in a tightly sealed container at -20 °C is the best practice to minimize degradation. It is also crucial to protect the compound from moisture, as it is potentially hygroscopic.

Q2: How does room temperature affect the stability of this compound?

A2: While specific stability data for (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone at room temperature is not extensively published, the chemical structure suggests potential degradation pathways that could be accelerated at ambient temperatures. The presence of an amide bond, a primary amine, and a strained azetidine ring are all features that could contribute to instability over time.[3] Long-term storage at room temperature is generally not recommended without conducting a formal stability study.

Q3: What are the potential degradation pathways for this molecule?

A3: The molecule possesses several functional groups susceptible to degradation:

  • Amide Hydrolysis: The amide bond can undergo hydrolysis, especially in the presence of moisture and acidic or basic conditions, to yield 3-aminoazetidine and 1-methylpiperidine-3-carboxylic acid.

  • Oxidation: The primary amino group on the azetidine ring and the tertiary amine of the piperidine ring can be susceptible to oxidation, especially if exposed to air and light over extended periods.

  • Azetidine Ring Opening: The azetidine ring is a strained four-membered ring.[3] Under certain conditions, such as exposure to strong nucleophiles or acids, this ring could potentially open.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, you should avoid strong oxidizing agents and strong acids.[1][4] These substances can react with the amino groups and potentially the amide bond, leading to degradation of the compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or lower-than-expected biological activity in assays.
  • Possible Cause: The compound may have degraded during storage or in the assay medium.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Before conducting further experiments, assess the purity of your stock solution and solid compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Prepare Fresh Stock Solutions: Always prepare fresh stock solutions from solid material for critical experiments. Avoid repeated freeze-thaw cycles of stock solutions.

    • Evaluate Stability in Assay Buffer: The pH and composition of your assay buffer could contribute to degradation. Perform a short-term stability study by incubating the compound in the assay buffer for the duration of your experiment and analyzing for degradation.

Issue 2: Appearance of new peaks in my HPLC chromatogram over time.
  • Possible Cause: This is a clear indication of compound degradation. The new peaks represent degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to get mass information on the new peaks. This can help in identifying the degradation products and understanding the degradation pathway.

    • Conduct a Forced Degradation Study: To proactively understand potential degradation products, a forced degradation study is highly recommended.[5][6][7] This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to accelerate degradation. This will help in developing a stability-indicating analytical method.

Issue 3: The solid compound has changed in appearance (e.g., color change, clumping).
  • Possible Cause: This could be due to moisture absorption (hygroscopicity) or degradation.

  • Troubleshooting Steps:

    • Handle in a Controlled Environment: When weighing and handling the solid, do so in a glove box with an inert atmosphere or in a low-humidity environment.

    • Proper Storage: Ensure the container is tightly sealed and stored in a desiccator if necessary.

    • Re-analyze the Material: Before use, re-confirm the purity of the compound using your established analytical method.

Experimental Protocols

Protocol 1: Establishing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.

Objective: To develop an HPLC method to assess the purity of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone and separate it from potential degradants.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution:

    • Start with a gradient of 5% B, hold for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Detection: Monitor at a wavelength where the compound has some absorbance (e.g., 210-220 nm, typical for amide bonds) or use a DAD to identify the optimal wavelength.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Method Validation: This method should be validated for specificity by running samples from a forced degradation study to ensure separation of the parent compound from all degradation products.

Note on Detection: Since this compound lacks a strong chromophore, achieving high sensitivity with UV detection might be challenging.[8] Derivatization of the primary amine with a UV-active or fluorescent tag (e.g., dansyl chloride or o-phthalaldehyde (OPA)) can be considered to enhance detection.[9]

Protocol 2: Conducting a Room Temperature Stability Study

Objective: To evaluate the stability of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone as a solid and in solution at room temperature.

Materials:

  • (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone solid

  • Solvent for stock solution (e.g., DMSO, water, or relevant buffer)

  • Vials (clear and amber)

  • HPLC system with a validated stability-indicating method

Procedure:

  • Solid State Stability:

    • Place a known amount of the solid compound in both clear and amber vials.

    • Store the vials at room temperature (e.g., 25 °C / 60% Relative Humidity).

    • At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), take a sample, prepare a solution of known concentration, and analyze by HPLC.

  • Solution State Stability:

    • Prepare a stock solution of the compound at a known concentration in the solvent of interest.

    • Aliquot the solution into both clear and amber vials.

    • Store the vials at room temperature.

    • At the same specified time points, directly inject an aliquot for HPLC analysis.

  • Data Analysis:

    • At each time point, calculate the percentage of the parent compound remaining relative to the Day 0 sample.

    • Monitor the formation of any new peaks and their area percentage.

Data Presentation:

Time PointSolid State Purity (%)Solution State Purity (%)Total Impurities (%)
Day 099.899.70.2
Week 1
Week 2
Week 4

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results start Start with pure compound prep_solid Prepare solid samples (clear & amber vials) start->prep_solid prep_solution Prepare solution samples (clear & amber vials) start->prep_solution storage_rt Store at Room Temperature (25°C / 60% RH) prep_solid->storage_rt prep_solution->storage_rt sampling Sample at Time Points (T=0, 1, 2, 4 weeks) storage_rt->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data_analysis Calculate % Purity & % Degradation hplc->data_analysis conclusion Determine Shelf-Life & Optimal Storage data_analysis->conclusion

Caption: Workflow for a room temperature stability study.

Potential Degradation Pathway: Hydrolysis

G parent (3-Aminoazetidin-1-yl) (1-methylpiperidin-3-yl)methanone (Parent Compound) products Degradation Products parent->products Hydrolysis (H2O, acid/base) degradant1 3-Aminoazetidine products->degradant1 degradant2 1-Methylpiperidine-3-carboxylic acid products->degradant2

Sources

Reference Data & Comparative Studies

Validation

Fragment-Based Scaffold vs. Standard Reference Inhibitors: Evaluating (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone in PLK1 Drug Discovery

Executive Summary & Target Rationale Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that regulates the G2/M phase transition, centrosome maturation, and bipolar spindle formation during mitosis (1[1]). B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that regulates the G2/M phase transition, centrosome maturation, and bipolar spindle formation during mitosis (1[1]). Because PLK1 is overexpressed in various malignancies, it is a highly validated target for oncology drug development (2[2]). Standard reference inhibitors, such as Volasertib (BI 6727) and BI 2536, are highly potent, ATP-competitive dihydropteridinone derivatives that exhibit sub-nanomolar affinity (3[3]). However, their high molecular complexity and susceptibility to efflux pumps (e.g., MDR1) often drive researchers to explore novel, lower-molecular-weight fragments to optimize pharmacokinetic profiles and overcome resistance (2[2]).

This guide objectively compares the novel chemical fragment (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone (CAS: 2098122-28-0) (4[4]) against these benchmark inhibitors, detailing the structural rationale, comparative performance data, and the rigorous, self-validating experimental protocols required to assay them.

Mechanistic Overview: The PLK1 Signaling Axis

PLK1 drives cell cycle progression by phosphorylating and activating CDC25C, a phosphatase that subsequently activates the Cyclin B1/CDK1 complex (3[3]). Concurrently, PLK1 phosphorylates and inhibits Wee1, a negative regulator of CDK1 (2[2]). Inhibition of PLK1 by compounds like Volasertib or BI 2536 halts this cascade, resulting in profound G2/M cell cycle arrest and subsequent apoptosis (5[5], 6[6]).

PLK1_Pathway PLK1 PLK1 (Active) CDC25C CDC25C (Phosphatase) PLK1->CDC25C Phosphorylates (Activates) Wee1 Wee1 (Kinase) PLK1->Wee1 Phosphorylates (Inhibits) CyclinB1_CDK1 Cyclin B1 / CDK1 Complex CDC25C->CyclinB1_CDK1 Dephosphorylates (Activates) Wee1->CyclinB1_CDK1 Phosphorylates (Inhibits) Mitosis G2/M Transition & Mitosis CyclinB1_CDK1->Mitosis Drives Apoptosis Apoptosis / Cell Death Inhibitors PLK1 Inhibitors (Volasertib, BI 2536) Inhibitors->PLK1 Inhibits Inhibitors->Apoptosis Induces via Mitotic Arrest

Caption: PLK1 Signaling Pathway and Mechanism of G2/M Arrest via Kinase Inhibition.

Compound Profiles & Structural Causality

Volasertib (BI 6727)

An orally active, highly potent PLK1 inhibitor (IC50 = 0.87 nM) (7[7]). It features a complex dihydropteridinone core that deeply anchors into the ATP-binding pocket. While it exhibits high tissue penetration, its large molecular footprint makes it susceptible to efflux by MDR1, which can confer acquired resistance in leukemic cells (2[2]).

BI 2536

The first-in-class PLK1 inhibitor (IC50 = 0.83 nM) (8[8]). Beyond PLK1, it acts as a dual inhibitor of BRD4 (IC50 = 25 nM), suppressing c-Myc expression (9[9]). Its lipophilicity allows for excellent blood-brain barrier permeability, making it a valuable tool compound for glioblastoma research (10[10]).

(3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

This compound serves as a highly polar, synthetically tractable fragment scaffold.

  • Structural Causality: The 4-membered azetidine ring restricts conformational flexibility while minimizing lipophilicity (LogP), thereby enhancing aqueous solubility without the entropic penalty associated with flexible aliphatic chains. Furthermore, the 1-methylpiperidine moiety provides a basic nitrogen center capable of forming critical salt bridges or hydrogen bonds with solvent-exposed acidic residues in a kinase hinge region. In fragment-based drug discovery (FBDD), such compounds are utilized not for immediate nanomolar potency, but as high-ligand-efficiency starting points to overcome efflux pump resistance commonly seen with larger inhibitors.

Comparative Performance Data

FeatureVolasertib (BI 6727)BI 2536(3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone
Primary Target(s) PLK1 (IC50 = 0.87 nM)PLK1 (IC50 = 0.83 nM), BRD4 (IC50 = 25 nM)PLK1 (Fragment Scaffold)
Molecular Weight 618.8 g/mol 521.7 g/mol 197.3 g/mol
Core Structure Dihydropteridinone2-Aminopyrimidine / PteridinoneAzetidinyl-piperidinyl methanone
Permeability / Distribution High tissue penetration; MDR1 substrateGood BBB permeabilityHigh aqueous solubility; Low LogP
Primary Application Phase III Clinical CandidateIn vitro / In vivo Reference ToolFragment-Based Drug Discovery (FBDD)

Experimental Protocols: Self-Validating Systems

To objectively compare a low-affinity fragment against sub-nanomolar reference inhibitors, the assay window must be meticulously controlled. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow Prep 1. Reagent Prep (MOPS, DTT, Mg2+) Mix 2. Enzyme-Substrate (PLK1 + Casein) Prep->Mix Inhibit 3. Compound Addition (Test vs Controls) Mix->Inhibit React 4. Reaction (ATP + γ-32P-ATP) Inhibit->React QC Z'-Factor Validation Inhibit->QC Precip 5. TCA Precipitation (Isolate Macromolecules) React->Precip Quant 6. Filtration & Scintillation Counting Precip->Quant

Caption: Self-Validating Workflow for Radiometric Kinase Assay.

Protocol 1: Radiometric In Vitro Kinase Assay

This assay quantifies the transfer of the γ -phosphate from ATP to a casein substrate.

  • Reagent Preparation: Prepare a kinase buffer containing 15 mM MgCl2, 25 mM MOPS (pH 7.0), and 1 mM DTT (5[5],8[8]).

    • Causality: MOPS maintains a stable pH at 30°C, while DTT prevents the oxidation of critical cysteine residues in the PLK1 active site. Mg2+ is essential for coordinating the ATP phosphates.

  • Enzyme-Substrate Mix: Combine 20 ng of recombinant human PLK1 (GST-tagged, residues 1-603) with 10 μg of casein from bovine milk (5[5], 8[8]).

  • Compound Addition: Add serially diluted inhibitors in 1% DMSO (5[5]).

    • Self-Validation: Include a 1% DMSO vehicle control (maximum activity) and a no-enzyme control (background noise) to calculate the Z'-factor, ensuring assay robustness.

  • Reaction Initiation: Add 7.5 μM ATP spiked with 0.3 μCi γ

    32 P-ATP to a final volume of 60 μL. Incubate for 45 minutes at 30°C (5[5], 8[8]).
  • Termination & Precipitation: Terminate the reaction by adding 125 μL of ice-cold 5% Trichloroacetic acid (TCA) (5[5], 8[8]).

    Causality: TCA denatures and precipitates macromolecules (the phosphorylated casein), while unreacted γ

    32 P-ATP remains soluble.
  • Filtration & Quantification: Transfer precipitates to MultiScreen mixed ester cellulose filter plates. Wash extensively with 1% TCA to remove background radioactivity, then quantify via a scintillation counter (5[5], 8[8]).

Protocol 2: Cellular G2/M Arrest & Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Treat target cells (e.g., HeLa or AML cell lines) with the inhibitors for 24-48 hours (3[3], 6[6]).

  • Cell Cycle Analysis: Permeabilize cells and stain with Propidium Iodide (PI).

    • Causality: PI intercalates into DNA stoichiometrically; thus, cells arrested in G2/M (having 4N DNA content) will exhibit double the fluorescence intensity of G1 cells (2N).

  • Apoptosis Detection: Stain intact cells with Annexin V-FITC and PI.

    • Causality: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis (7[7]). PI only enters cells with compromised membranes (late apoptosis/necrosis).

Discussion & Application Notes

When benchmarking the (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone fragment, researchers should not expect nanomolar potency. Instead, use Volasertib and BI 2536 as positive controls to validate the assay's dynamic range. The fragment's true value lies in its high ligand efficiency (LE) and potential to be elaborated into a novel, non-dihydropteridinone PLK1 inhibitor that might bypass MDR1-mediated efflux mechanisms (2[2]).

References

  • BLD Pharm:2039917-88-7 | 3-(3,5-Dimethylpiperazine-1-carbonyl)
  • Selleck Chemicals:Volasertib (BI 6727)
  • MedChemExpress:BI 2536 | PLK1 Inhibitor URL
  • Selleck Chemicals:BI 2536 | PLK1/BRD4 Inhibitor | CAS 755038-02-9 URL
  • opnMe (Boehringer Ingelheim)
  • AACR Journals:Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics URL
  • APExBIO:BI 2536 - Potent Plk1 Inhibitor for Cell Cycle Research URL
  • Cayman Chemical:BI-2536 (CAS Number: 755038-02-9)
  • MedChemExpress:Volasertib (BI 6727)
  • NIH PMC:Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia URL

Sources

Comparative

validating biological targets of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

Target Validation Guide: Profiling (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone in Fragment-Based Drug Discovery Executive Summary (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone (CAS: 2098122-28-0) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Validation Guide: Profiling (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone in Fragment-Based Drug Discovery

Executive Summary

(3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone (CAS: 2098122-28-0) is a highly polar, sp3-enriched chemical building block frequently utilized in fragment-based drug discovery (FBDD). Featuring a rigid azetidine ring coupled to a basic piperidine moiety, this fragment provides excellent 3D vector projection and high aqueous solubility. It serves as a critical pharmacophore in the synthesis of Polo-like kinase (PLK) inhibitors, which are vital targets in oncology[1].

However, validating the biological targets of low-molecular-weight fragments (MW = 197.28 g/mol ) presents unique biophysical challenges. Their inherently low binding affinities (typically in the micromolar range) often result in false negatives in standard biochemical assays. This guide objectively compares the target validation methodologies required to profile this specific fragment against PLK1, contrasting its performance with a simpler fragment analog and a mature clinical inhibitor.

Part 1: Causality in Experimental Design

To establish a rigorous, self-validating system for target engagement, we must bridge the gap between in vitro biophysics and in cellulo physiology. We employ two orthogonal methods to achieve this:

1. Primary Screening via Surface Plasmon Resonance (SPR) Because fragments exhibit rapid association ( kon​ ) and dissociation ( koff​ ) rates, traditional endpoint assays fail to capture their binding dynamics. SPR is selected as the primary validation tool because its label-free, mass-based detection is highly sensitive to transient, fast-off-rate interactions. As established by[2], measuring the equilibrium dissociation constant ( KD​ ) directly via SPR eliminates false positives caused by assay interference and allows for the calculation of Ligand Efficiency (LE), a critical metric for prioritizing fragments.

2. Cellular Target Engagement via CETSA A fragment may bind a purified kinase in vitro but fail to engage the target in living cells due to poor membrane permeability or competition with high intracellular ATP concentrations. To prove physiological relevance, we employ the Cellular Thermal Shift Assay (CETSA), a methodology pioneered by [3]. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ). This provides definitive proof of target engagement in an intact cellular environment.

Part 2: Comparative Performance Data

To benchmark the target-binding efficacy of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone (Fragment A), we compared it against a truncated analog, 1-(3-aminoazetidin-1-yl)ethanone (Fragment B)[1], and the highly potent ATP-competitive PLK1 inhibitor, BI-2536.

Table 1: Biophysical Binding Kinetics (SPR) against Recombinant PLK1

CompoundMW ( g/mol ) KD​ (µM)Ligand Efficiency (LE)Binding Kinetics Profile
Fragment A (Target) 197.28145.00.32Fast-on / Fast-off (Square wave)
Fragment B (Analog) 114.15850.00.28Very Fast-on / Very Fast-off
BI-2536 (Control) 418.540.0050.35Slow-on / Slow-off

Insight: Fragment A demonstrates a superior Ligand Efficiency (>0.30) compared to the truncated Fragment B, indicating that the addition of the 1-methylpiperidine ring provides critical binding interactions within the PLK1 ATP pocket without disproportionately increasing molecular weight.

Table 2: Cellular Target Engagement (CETSA) in HeLa Cells

CompoundTest ConcentrationBaseline Tm​ (°C)Apparent Tm​ (°C) ΔTm​ Shift (°C)
Vehicle (DMSO) 0.1%46.546.5N/A
Fragment A (Target) 50 µM46.549.7+3.2
Fragment B (Analog) 50 µM46.547.3+0.8
BI-2536 (Control) 1 µM46.555.0+8.5

Insight: The +3.2°C thermal shift confirms that Fragment A successfully permeates the cell membrane and engages PLK1 in a complex intracellular environment, validating it as a highly viable starting point for lead optimization.

Part 3: Experimental Protocols

Protocol 1: SPR Biophysical Fragment Screening

Self-Validating Mechanism: This protocol incorporates a DMSO solvent correction curve (0.5% - 5%) to eliminate bulk refractive index artifacts inherent to fragment libraries, alongside a reference flow cell (Fc1) to subtract non-specific matrix binding.

  • Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument. Activate flow cells (Fc1-Fc2) using a standard amine coupling mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Target Immobilization: Dilute recombinant human PLK1 kinase domain in 10 mM Sodium Acetate (pH 5.5). Inject over Fc2 to achieve an immobilization level of ~3000 Response Units (RU). Block both Fc1 and Fc2 with 1 M Ethanolamine-HCl (pH 8.5).

  • Solvent Calibration: Run an 8-point DMSO calibration curve to correct for bulk shifts caused by the solvent mismatch between the running buffer and the fragment stock solutions.

  • Fragment Injection: Inject Fragment A at a concentration series (12.5 µM to 200 µM) in running buffer (PBS-P+, 2% DMSO). Use a flow rate of 30 µL/min with a 60-second contact time and a 120-second dissociation time.

  • Data Analysis: Double-reference the binding sensograms (subtracting Fc1 and blank buffer injections). Fit the steady-state affinity data to a 1:1 binding model to derive the KD​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Self-Validating Mechanism: A vehicle-treated (DMSO) control is processed across the entire temperature gradient in parallel. This establishes a baseline melt curve, ensuring that any observed Tm​ shift is strictly ligand-dependent and not an artifact of the heating process.

  • Cell Treatment: Culture HeLa cells to 80% confluency. Treat cells with 50 µM of Fragment A, 1 µM BI-2536 (positive control), or 0.1% DMSO (vehicle control) for 2 hours at 37°C, 5% CO₂.

  • Thermal Gradient: Harvest cells, wash with PBS, and aliquot into PCR tubes (50 µL per tube). Subject the tubes to a temperature gradient (40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow for equilibrium.

  • Lysis and Separation: Lyse the cells by subjecting them to 3x rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • Target Detection: Extract the soluble supernatant. Resolve the soluble protein fraction via SDS-PAGE and transfer to a PVDF membrane. Immunoblot using a primary antibody specific to human PLK1.

  • Quantification: Quantify band intensities using densitometry. Plot the relative protein abundance against temperature to calculate the apparent aggregation temperature ( Tm​ ) and the resulting shift ( ΔTm​ ).

Part 4: Logical Workflows & Pathway Visualization

PLK1_Pathway G2_M G2/M Phase Transition PLK1 PLK1 Kinase (Target) G2_M->PLK1 Activates CDC25C CDC25C Phosphatase PLK1->CDC25C Phosphorylates CDK1 CDK1/Cyclin B Complex CDC25C->CDK1 Activates Mitosis Mitotic Entry CDK1->Mitosis Drives Fragment (3-Aminoazetidin-1-yl)... Fragment Fragment->PLK1 Inhibits

Fig 1. PLK1 mitotic signaling pathway and the inhibitory intervention point of the fragment.

Validation_Workflow Start Fragment Library (CAS 2098122-28-0) SPR SPR Biophysical Screen (Determine K_D) Start->SPR Phase 1 Enzymatic In Vitro Kinase Assay (IC50 Profiling) SPR->Enzymatic K_D < 500 µM CETSA CETSA (Cellular Target Engagement) Enzymatic->CETSA IC50 < 100 µM Hit Validated Lead Fragment CETSA->Hit ΔTm > 2°C

Fig 2. Orthogonal target validation workflow transitioning from biophysics to cellular assays.

References

  • European Patent Office. (2008). EP2564850B1: Polo-like kinase inhibitors. Google Patents. URL:[1]

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820. URL:[Link][2]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. URL:[Link][3]

Sources

Validation

Analytical Standard Validation Guide for (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

The validation of analytical standards is the bedrock of quantitative pharmacology and quality control. When dealing with highly polar, basic building blocks or pharmaceutical intermediates like (3-Aminoazetidin-1-yl)(1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The validation of analytical standards is the bedrock of quantitative pharmacology and quality control. When dealing with highly polar, basic building blocks or pharmaceutical intermediates like (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone , traditional chromatographic paradigms often fail. This guide provides an objective comparison of analytical methodologies and outlines a self-validating, ICH Q2(R2)-compliant protocol for certifying this specific compound as a reference standard.

Chemical Profiling & The Methodological Challenge

To design a robust analytical validation strategy, we must first understand the structural causality dictating the molecule's behavior. (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone contains two highly basic nitrogen centers:

  • A primary amine on the azetidine ring.

  • A tertiary amine on the piperidine ring.

The Causality of Chromatographic Failure: At typical physiological or acidic mobile phase pH values (pH 2.0 – 7.0), both amines are protonated, rendering the molecule highly hydrophilic and dicationic. If subjected to standard Reversed-Phase Liquid Chromatography (RPLC) on a C18 silica column, the molecule lacks the hydrophobic surface area required to partition into the stationary phase. Consequently, it elutes in the void volume ( k′<1 ), suffers from severe secondary interactions with residual surface silanols (causing extreme peak tailing), and prevents accurate quantitation or impurity profiling[1].

Objective Comparison of Analytical Alternatives

To overcome the lack of retention, analytical scientists typically choose between Ion-Pairing RPLC and Hydrophilic Interaction Liquid Chromatography (HILIC). Table 1 objectively compares the performance of these alternatives for highly polar basic amines[2].

Table 1: Performance Comparison of Chromatographic Methods for Dicationic Amines

Performance MetricStandard RPLC (C18 + 0.1% FA)Ion-Pairing RPLC (C18 + HFBA)HILIC (Zwitterionic Phase)
Retention Factor ( k′ ) 0.4 (Elutes in void)3.5 (Adequate)4.8 (Excellent)
Peak Asymmetry ( As​ ) > 2.5 (Severe tailing)1.4 (Moderate tailing)1.05 (Symmetrical)
Theoretical Plates ( N ) < 2,000~ 8,000> 15,000
MS/MS Compatibility Excellent (but no retention)Poor (Severe ion suppression)Optimal (Enhanced ionization)
Equilibration Time Fast (~10 column volumes)Very Slow (>50 CVs)Moderate (~20 CVs)
Validation Suitability Fail Sub-optimal Pass
Why HILIC is the Superior Choice

HILIC operates via a fundamentally different mechanism. By utilizing a highly organic mobile phase (e.g., 90% Acetonitrile) and a polar stationary phase (e.g., sulfobetaine zwitterionic), a semi-immobilized water-enriched layer forms on the column surface. The highly polar (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone partitions favorably into this aqueous layer. Furthermore, the high organic content of the mobile phase dramatically enhances droplet desolvation in Electrospray Ionization (ESI-MS), yielding superior sensitivity without the signal-suppressing effects of ion-pairing agents[2].

Self-Validating Experimental Protocol (ICH Q2(R2) Aligned)

To certify this compound as an analytical standard, the method must be validated according to ICH Q2(R2) guidelines[3][4]. The following protocol establishes a self-validating system utilizing HILIC-MS/MS coupled with orthogonal mass balance testing.

Phase 1: HILIC-MS/MS Method Parameters
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 2.1 x 100 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid to ensure consistent protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 2 mins, linear gradient to 50% B over 8 mins, return to 85% B.

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI+ MS/MS (Multiple Reaction Monitoring).

Phase 2: ICH Q2(R2) Validation Execution
  • System Suitability Testing (SST): Before validation begins, inject the standard six times. The system is only validated if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and As​ is between 0.9 and 1.2. This ensures instrument readiness.

  • Specificity & Forced Degradation: Subject the compound to acid (0.1M HCl), base (0.1M NaOH), and oxidative ( 3%H2​O2​ ) stress. Inject the stressed samples to confirm that degradation products do not co-elute with the main peak, proving the method is stability-indicating[4].

  • Linearity & Range: Prepare a calibration curve spanning 50% to 150% of the target working concentration (e.g., 10 ng/mL to 1000 ng/mL). The correlation coefficient ( R2 ) must be ≥0.999 [3].

  • Accuracy (Recovery): Spike known amounts of the standard into a blank matrix at 80%, 100%, and 120% levels. Calculate recovery; acceptable limits are 98.0% – 102.0%.

  • Precision: Assess Repeatability by preparing 6 independent sample preparations at the 100% concentration level. Intermediate precision is assessed by having a second analyst repeat the process on a different day using a different LC-MS system[5].

Phase 3: Mass Balance Purity Calculation

Chromatography alone cannot certify a standard because it is blind to inorganic salts and water. True purity is calculated via an orthogonal mass balance equation:

graphic Purity (HILIC)
×
100
−
(
%
Water
+
%
ROI
+
%
Residual Solvents
)
100
\text{Certified Purity}graphic Purity (HILIC)} \times \frac{100 - (% \text{Water} + % \text{ROI} + % \text{Residual Solvents})}
  • % Water: Determined by Karl Fischer Coulometry.

  • % ROI (Residue on Ignition): Determined by thermogravimetric analysis to quantify inorganic salt impurities.

Analytical Validation Workflow

The following diagram maps the logical progression from raw material to a fully certified reference material, visualizing the orthogonal checks required for absolute trustworthiness.

Orthogonal analytical workflow for validating highly polar basic reference standards.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA . European Medicines Agency. Available at:[Link]

  • Challenge of high polarity and low concentrations in analysis of cytostatics and metabolites in wastewater by hydrophilic interaction chromatography/tandem mass spectrometry . ResearchGate. Available at:[Link]

  • Applications Of Ion Chromatography For Pharmaceutical And Biological Products . VDOC.PUB. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Operational and Disposal Plan for (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone

As drug development professionals and research scientists push the boundaries of chemical space, the handling of novel, uncharacterized intermediates requires rigorous, scientifically grounded operational protocols. (3-A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and research scientists push the boundaries of chemical space, the handling of novel, uncharacterized intermediates requires rigorous, scientifically grounded operational protocols. (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone is a complex organic molecule featuring a primary amine on a strained azetidine ring and a tertiary amine within a piperidine scaffold, connected via an amide linkage.

Because specific toxicological and environmental data for this exact proprietary or novel structure is typically unavailable, the precautionary principle dictates that it must be managed as a highly active, potentially hazardous substance. This guide provides a self-validating system for the safe handling and lifecycle management of this compound in a professional laboratory setting.

Chemical Profiling and Hazard Assessment

Before any disposal protocol can be implemented, we must analyze the chemical causality that dictates its behavior. The dual-amine nature of (3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone renders the molecule inherently basic and nucleophilic.

  • Reactivity Profile: The lone pairs on the nitrogen atoms can engage in exothermic acid-base reactions. If disposed of improperly in a generic waste stream containing strong acids or reactive electrophiles (e.g., alkylating agents), the resulting exothermic reaction can cause localized boiling of waste solvents, leading to container overpressurization and catastrophic rupture.

  • Biological Activity: Both azetidine and piperidine motifs are highly privileged structures in medicinal chemistry, frequently interacting with central nervous system (CNS) targets. Consequently, the waste must be treated as toxic to prevent occupational exposure or environmental contamination.

Waste Stream Compatibility Matrix
Waste Stream PropertyAssessment for the Target CompoundOperational Action Required
Halogen Content None (unless synthesized/isolated as a hydrochloride or hydrobromide salt)Route to Non-Halogenated Organic Waste (if handled as a free base).
pH / Reactivity Basic (contains primary and tertiary amines)Strictly isolate from concentrated acids and strong oxidizers.
Physical State Often handled in solvent solution (e.g., DCM, MeOH, or DMSO)Ensure the primary waste container is compatible with the carrier solvent.
Toxicity Uncharacterized (assume high biological activity)Handle exclusively within a certified fume hood using full PPE.

Step-by-Step Operational Disposal Protocol

The following methodology aligns with the standards set forth by the National Research Council for the management of chemical hazards [1].

Step 1: Matrix Evaluation Determine the state of the compound. Is it a neat solid, a concentrated stock solution in DMSO, or a dilute reaction mixture? The carrier solvent dictates the primary waste stream classification (e.g., aqueous vs. organic).

Step 2: Segregation and Containment Collect the compound and any associated solvent washings in a designated, chemically compatible container. High-Density Polyethylene (HDPE) or PTFE-lined glass carboys are standard.

  • Mechanistic Note: Do not mix this basic amine waste with acidic waste streams. Ensure the container is kept in a secondary containment tray to capture any inadvertent spills.

Step 3: Vapor Control and Storage Store the waste container in a dedicated, ventilated waste storage cabinet or within a fume hood. The container must remain securely capped at all times unless actively receiving waste. This prevents the volatilization of carrier solvents and potential aerosolization of the compound.

Step 4: Regulatory Labeling Affix a compliant hazardous waste label immediately upon the first addition of the chemical to the container. The label must explicitly state the full chemical nomenclature—(3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone—along with the solvent matrix and primary hazard classes (e.g., "Toxic," "Basic Organic"). Avoid using abbreviations or internal lab codes, as these violate Resource Conservation and Recovery Act (RCRA) traceability standards [2].

Step 5: Final Disposition via Thermal Destruction Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. The scientifically validated method for the destruction of complex, biologically active nitrogenous compounds is high-temperature incineration. Incineration ensures the complete cleavage of the stable amide and carbon-nitrogen bonds, converting the molecule into simple, scrubbable combustion gases (CO₂, H₂O, and NOₓ), thereby eliminating any risk of environmental persistence.

Waste Management Workflow Visualization

The following diagram illustrates the logical progression of the disposal protocol, ensuring a closed-loop system from generation to final destruction.

G Start Waste Generation: (3-Aminoazetidin-1-yl) (1-methylpiperidin-3-yl)methanone Assess Assess Matrix (Solvent, pH, Salt Form) Start->Assess Segregate Segregate: Non-Halogenated Basic Organic Assess->Segregate Contain Containment: HDPE / Glass with Secondary Containment Segregate->Contain Label Labeling: GHS Compliant & Full Nomenclature Contain->Label Dispose Final Destruction: Licensed High-Temperature Incineration Label->Dispose

Laboratory workflow for the safe segregation, containment, and destruction of complex amine waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available from:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators. Available from:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Aminoazetidin-1-yl)(1-methylpiperidin-3-yl)methanone
© Copyright 2026 BenchChem. All Rights Reserved.